2,3-Dihydro-1H-isoindole-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKFBEJYOHXPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985617 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66938-02-1 | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Historical synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid
An In-Depth Technical Guide to the Historical Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Isoindoline-1-Carboxylic Acid Scaffold
The 2,3-dihydro-1H-isoindole, or isoindoline, framework is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for targeting complex biological receptors. The introduction of a carboxylic acid at the C1 position, affording this compound, adds a critical point of functionality. This chiral center and the acidic handle are instrumental in modern drug design, enabling specific stereochemical interactions and providing an anchor for further synthetic elaboration.
This guide provides a historical synthesis of the key methodologies developed for the construction of this valuable scaffold. We will journey from classical reductionist approaches to modern, highly efficient catalytic cyclizations, offering field-proven insights into the causality behind the evolution of these synthetic strategies. The narrative is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to access this pivotal molecular architecture.
Chapter 1: Foundational Strategies - The Era of Reduction
Early approaches to the synthesis of the isoindoline core logically relied on the reduction of more accessible, oxidized precursors such as phthalimides or isoindoles. The core principle was the saturation of the pyrrole ring of the isoindole system, a task primarily accomplished through catalytic hydrogenation.
Catalytic Hydrogenation of Isoindole Precursors
The most direct historical route involves the hydrogenation of an unsaturated precursor, such as an isoindole-1-carboxylic acid derivative. This approach is conceptually straightforward but presents challenges in chemoselectivity, particularly in preventing over-reduction of the benzene ring or side reactions.
The choice of catalyst and conditions is paramount. Early methodologies often employed powerful hydrogenation catalysts under forcing conditions. A representative historical approach involves the hydrogenation of the corresponding isoindole-1-carboxylic acid methyl ester hydrochloride using a rhodium-on-carbon catalyst.[3] Rhodium is a highly active catalyst capable of reducing aromatic systems, but by carefully controlling the reaction conditions (e.g., solvent, pressure, and temperature), the reduction can be selectively stopped at the isoindoline stage.
More recently, methodologies using platinum-on-carbon (Pt/C) in an acidic aqueous medium have been developed for the hydrogenation of unprotected indoles to indolines, a strategy that is conceptually applicable here.[4] The acid serves to protonate the indole ring system, disrupting its aromaticity and facilitating reduction under milder conditions.[4]
Workflow: Catalytic Hydrogenation Approach
Caption: General workflow for the synthesis via catalytic hydrogenation.
Protocol 1: Catalytic Hydrogenation of Methyl Isoindole-1-carboxylate
This protocol is a representative synthesis based on established literature procedures for similar transformations.[3]
-
Catalyst Preparation: To a hydrogenation vessel, add 10% rhodium on carbon (Rh/C, ~5 mol%).
-
Reaction Setup: Dissolve this compound, methyl ester, hydrochloride (1.0 eq) in a solvent mixture of methanol and acetic acid (e.g., 20:1 v/v).[3]
-
Hydrogenation: Add the substrate solution to the hydrogenation vessel. Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully depressurize and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite®.
-
Isolation: Concentrate the filtrate in vacuo. The resulting residue can be purified by recrystallization (e.g., from methanol-ether) to yield the pure methyl octahydro-1H-isoindole-1-carboxylate hydrochloride.[3]
-
Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis (e.g., using aqueous LiOH or HCl).
| Parameter | Value/Condition | Rationale |
| Catalyst | 10% Rh/C | Highly active for aromatic reduction, but can be controlled.[3] |
| Solvent | Methanol/Acetic Acid | Acetic acid can aid in activating the substrate for reduction. |
| Pressure | 50-100 psi H₂ | Sufficient pressure to drive the reaction without requiring extreme equipment. |
| Temperature | Room Temperature | Milder conditions help prevent over-reduction of the benzene ring. |
Chapter 2: The Paradigm Shift - Palladium-Catalyzed Intramolecular Cyclization
While effective, reductionist strategies are inherently limited by the availability of suitable precursors. The late 20th and early 21st centuries saw a paradigm shift towards transition-metal-catalyzed reactions that could construct the heterocyclic ring system in a single, atom-economical step. Palladium catalysis, in particular, has proven exceptionally powerful.
Intramolecular α-Arylation of Amino Acid Esters
A landmark development in the field is the palladium(0)-catalyzed intramolecular α-arylation of α-amino acid esters.[5] This elegant strategy involves the cyclization of a linear precursor, typically an ester derived from glycine or another amino acid, onto an ortho-halogenated benzene ring. This method offers high efficiency and, crucially, allows for the selective synthesis of either the unsaturated isoindole or the saturated isoindoline simply by a slight modification of the reaction conditions.[5]
The catalytic cycle is believed to proceed via an oxidative addition of the palladium(0) catalyst to the aryl halide bond, followed by coordination to the enolate of the amino ester. A subsequent reductive elimination step forms the new carbon-carbon bond, closing the five-membered ring and regenerating the active Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical for achieving high yields and selectivity.
Mechanism: Pd(0)-Catalyzed Intramolecular α-Arylation
Caption: Simplified mechanism of Pd(0)-catalyzed intramolecular arylation.
Protocol 2: Selective Synthesis of Isoindoline-1-carboxylate Esters
This protocol is based on the palladium-catalyzed methodology developed for selective isoindole and isoindoline synthesis.[5]
-
Precursor Synthesis: Synthesize the starting N-(2-bromobenzyl)glycine ethyl ester via standard alkylation of glycine ethyl ester with 2-bromobenzyl bromide.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the N-(2-bromobenzyl)glycine ethyl ester (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C). The specific conditions, particularly the choice of base and ligand, will dictate the selectivity between the isoindole and isoindoline products.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A common and effective Pd(0) source and bulky ligand system for C-N and C-C cross-coupling. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases required to generate the ester enolate without competing side reactions. |
| Solvent | Toluene / Dioxane | High-boiling, aprotic solvents suitable for palladium catalysis. |
| Selectivity | Condition-dependent | Subtle changes in base, ligand, and temperature can favor either elimination (isoindole) or direct cyclization (isoindoline).[5] |
Chapter 3: The Modern Frontier - Asymmetric Synthesis
For applications in drug development, control over stereochemistry is not just desirable; it is mandatory. The synthesis of enantiomerically pure this compound represents the modern frontier. Asymmetric methodologies aim to set the C1 stereocenter with high fidelity during the ring-forming step.
Diastereoselective Intramolecular Allylic Amination
A sophisticated approach utilizes a palladium-catalyzed intramolecular allylic amination reaction.[6] This method employs a chiral auxiliary, such as a tert-butylsulfinamide group, attached to the nitrogen atom of the acyclic precursor. This auxiliary directs the stereochemical outcome of the cyclization, leading to the formation of the isoindoline product with high diastereoselectivity. The auxiliary can then be cleaved under acidic conditions to reveal the free secondary amine of the isoindoline ring.
This method showcases the power of substrate-controlled stereoselection and highlights the intricate interplay between catalyst, substrate, and reaction conditions required to achieve high levels of asymmetric induction.[6]
Workflow: Asymmetric Synthesis via Allylic Amination
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. prepchem.com [prepchem.com]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is paramount. 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a constrained bicyclic analog of the amino acid proline, represents a scaffold of significant interest. Its rigid structure offers a unique conformational tool for medicinal chemists aiming to design potent and selective ligands for various biological targets. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the foundational data upon which its potential for therapeutic application and process development is built.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that experimental data for this specific molecule is not extensively published, we pivot from a simple data sheet to a practical, in-depth guide. We will present the available data, supplement it with reliable computational predictions, and, most critically, provide detailed, field-proven experimental protocols for researchers to determine these vital parameters in their own laboratories. This approach is designed to empower researchers, scientists, and drug development professionals with both the foundational knowledge and the practical tools necessary for their work.
Core Physicochemical Profile
Direct experimental data for this compound is sparse in publicly accessible literature. However, by consolidating information from chemical suppliers and computational prediction platforms, a core profile can be assembled. It is crucial to treat predicted values as estimations that require experimental verification.
| Property | Value / Data | Source |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| CAS Number | 66938-02-1 | [1] |
| Boiling Point | 347.2 ± 42.0 °C (Predicted) | [1] |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.80 ± 0.20 (Predicted, Carboxylic Acid) | [1] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |
Note: The predicted pKa likely refers to the carboxylic acid group. The secondary amine in the isoindole ring will have a distinct, more basic pKa.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| SMILES | OC(=O)C1NCc2ccccc12 | [2] |
| InChI | 1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12) | [2] |
| InChI Key | IYBWNJXJADKBLH-UHFFFAOYSA-N |
Experimental Determination of Key Physicochemical Properties
The true utility of a compound in research and development is defined by experimentally verified data. The following sections provide robust, step-by-step protocols for determining the most critical physicochemical parameters for this compound.
Acid Dissociation Constant (pKa) Determination
The pKa value is critical as it governs a molecule's ionization state at a given pH, which in turn dictates its solubility, permeability, and receptor-binding interactions. As an amphoteric molecule with both a carboxylic acid (acidic) and a secondary amine (basic) group, this compound will have at least two pKa values. Potentiometric titration is a reliable and accessible method for their determination.[3][4]
Protocol: pKa Determination by Potentiometric Titration
Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH is monitored continuously. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.[5]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[3][4]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a known volume (e.g., 20 mL) of deionized, CO₂-free water to create a sample solution of approximately 1-2 mM. If solubility is limited, a co-solvent like methanol or ethanol may be used, but its effect on pKa must be noted.
-
To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl to the solution.[3][4]
-
-
Titration - Basic pKa (Amine):
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a micro-stir bar.
-
Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 10-50 µL).
-
Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (indicated by a sharp drop in pH).
-
-
Titration - Acidic pKa (Carboxylic Acid):
-
Prepare a fresh sample solution as in step 2.
-
Titrate this solution with a standardized solution of 0.1 M NaOH, following the same procedure as for the acid titration. Continue well past the equivalence point (indicated by a sharp rise in pH).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence point(s) are the peak(s) of the first derivative curve.[6]
-
The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[7] For a diprotic substance, this process is repeated for each ionizable group.
-
Causality: Maintaining constant ionic strength minimizes changes in the activity coefficients of the ions, ensuring the measured pH accurately reflects the pKa.[3] Using CO₂-free water prevents interference from carbonic acid.
References
- 1. This compound | 66938-02-1 [amp.chemicalbook.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. asdlib.org [asdlib.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Dihydro-1H-isoindole-1-carboxylic acid
Introduction to 2,3-Dihydro-1H-isoindole-1-carboxylic acid
This compound, also known as isoindoline-1-carboxylic acid, is a heterocyclic compound with the molecular formula C₉H₉NO₂.[1][2][3] Its structure features a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a carboxylic acid group at the 1-position. This scaffold is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules.
Accurate structural elucidation is paramount in the synthesis and application of such compounds, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra, facilitating the identification and characterization of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift increments, analysis of substituent effects, and comparison with spectral data of structurally related isoindoline derivatives.[4][5][6]
Molecular Structure with Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.5 - 4.8 | t | ~7.5 |
| H-N2 | 2.5 - 3.5 | br s | - |
| H-3a | 4.2 - 4.5 | dd | ~12.0, 7.5 |
| H-3b | 4.0 - 4.3 | dd | ~12.0, 7.5 |
| H-4 | 7.2 - 7.4 | d | ~7.5 |
| H-5 | 7.1 - 7.3 | t | ~7.5 |
| H-6 | 7.1 - 7.3 | t | ~7.5 |
| H-7 | 7.0 - 7.2 | d | ~7.5 |
| COOH | 10.0 - 13.0 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 60 - 65 |
| C-3 | 50 - 55 |
| C-3a | 140 - 145 |
| C-4 | 127 - 130 |
| C-5 | 125 - 128 |
| C-6 | 125 - 128 |
| C-7 | 122 - 125 |
| C-7a | 135 - 140 |
| COOH | 170 - 175 |
Rationale for Spectral Predictions
¹H NMR Spectrum Interpretation
-
Aromatic Protons (H-4, H-5, H-6, H-7): These protons are expected to resonate in the aromatic region, typically between 7.0 and 7.4 ppm. The specific chemical shifts will be influenced by the electron-donating nature of the isoindoline ring system. H-4 and H-7 will likely appear as doublets due to coupling with their respective single ortho neighbors, while H-5 and H-6 will appear as triplets (or more complex multiplets if long-range couplings are resolved) due to coupling with their two ortho neighbors.
-
Methylene Protons (H-3a and H-3b): The two protons on C-3 are diastereotopic and are expected to show distinct signals. They will likely appear as a pair of doublets of doublets due to geminal coupling to each other and vicinal coupling to H-1. Their chemical shifts are anticipated in the range of 4.0 to 4.5 ppm, being deshielded by the adjacent nitrogen and aromatic ring.
-
Methine Proton (H-1): This proton, attached to the carbon bearing the carboxylic acid and adjacent to the nitrogen, is expected to be significantly deshielded and will likely appear as a triplet due to coupling with the two H-3 protons. Its predicted chemical shift is between 4.5 and 4.8 ppm.
-
NH Proton (H-N2): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. It is expected to appear as a broad singlet in the range of 2.5 to 3.5 ppm.
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, generally between 10.0 and 13.0 ppm.[7][8] Its broadness is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectrum Interpretation
-
Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm.[7]
-
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The aromatic carbons will resonate in the typical range of 120-145 ppm. The quaternary carbons (C-3a and C-7a) will be further downfield than the protonated carbons.
-
Methine Carbon (C-1): This carbon, attached to both a nitrogen and a carboxylic acid group, will be significantly deshielded and is predicted to appear between 60 and 65 ppm.
-
Methylene Carbon (C-3): The C-3 carbon, adjacent to the nitrogen atom, is expected to resonate in the range of 50-55 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A standardized workflow for NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve carboxylic acids and to slow down the exchange of the NH and COOH protons, often resulting in sharper peaks.[9][10] Methanol-d₄ (CD₃OD) is another option, though it will cause the exchange of the NH and COOH protons with deuterium.[11]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though a shorter delay can be used for qualitative spectra.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]
-
Advanced NMR Experiments for Structural Confirmation
To unequivocally assign all proton and carbon signals, 2D NMR experiments are highly recommended.
Caption: Key 2D NMR correlations for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H-1 and H-3, and among the aromatic protons (H-4 with H-5, H-5 with H-6, etc.), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-3 to C-3).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, correlations from H-1 to C-3, C-7a, and the carboxyl carbon would be expected.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a robust experimental protocol for data acquisition. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more confidently identify and characterize this compound in their synthetic and analytical workflows. The application of advanced 2D NMR techniques will further solidify the structural assignment, ensuring the scientific integrity of subsequent research and development activities.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 66938-02-1 [amp.chemicalbook.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.washington.edu [chem.washington.edu]
- 11. thieme-connect.de [thieme-connect.de]
Structural Elucidation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid: A Guide to FTIR and Mass Spectrometry Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1H-isoindole-1-carboxylic acid is a bicyclic non-proteinogenic amino acid analog. Its unique constrained structure, featuring an isoindole core, makes it a valuable scaffold in medicinal chemistry and drug development. Accurate and unambiguous structural confirmation is the bedrock of any research involving novel chemical entities. This technical guide provides an in-depth exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this molecule. We will move beyond procedural outlines to discuss the causality behind experimental choices, ensuring a self-validating approach to data acquisition and interpretation.
Introduction: The Structural Significance of this compound
The molecule this compound (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ) integrates several key functional groups onto a rigid bicyclic frame: a secondary amine, a carboxylic acid, and a benzene ring.[1][2] This combination dictates its chemical reactivity, pharmacological potential, and the analytical strategies required for its characterization. The isoindole moiety is a privileged structure in drug discovery, and understanding its integrity is paramount. This guide will equip the researcher with the foundational knowledge to confirm the presence and connectivity of these functional groups using orthogonal analytical methods.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Vibrations
FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular "fingerprint." For this compound, FTIR is exceptionally powerful for confirming the simultaneous presence of the carboxylic acid and the secondary amine.
Theoretical Underpinnings & Expected Spectral Features
The structure of our target molecule suggests several key vibrational modes that will be prominent in its IR spectrum. The presence of both a hydrogen-bond donor (-OH and -NH) and acceptor (C=O) means that intermolecular hydrogen bonding will significantly influence the spectrum, particularly by broadening the stretching bands.[3]
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Bond Vibration | Expected Appearance | Rationale & Authoritative Source |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Very Strong, Very Broad | This characteristically broad absorption is due to strong hydrogen-bonding dimers and often overlaps with C-H stretches.[3][4][5] |
| ~3300 | Secondary Amine: N-H Stretch | Medium, Sharp (may be obscured by O-H) | Secondary amines typically show a single N-H stretching band. Its intensity can vary.[4][6] |
| ~3030 | Aromatic: C-H Stretch | Weak to Medium, Sharp | Absorption just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.[7][8] |
| 2990 - 2850 | Aliphatic: C-H Stretch | Medium, Sharp | These peaks arise from the CH and CH₂ groups in the dihydroisoindole ring. |
| 1760 - 1690 | Carboxylic Acid: C=O Stretch | Very Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position can shift based on hydrogen bonding, often appearing around 1710 cm⁻¹ for dimeric acids.[3][5] |
| 1600 & 1500 | Aromatic Ring: C=C Stretch | Medium, Sharp | These two bands are characteristic of the benzene ring skeletal vibrations.[7][8] |
| 1440 - 1395 | Carboxylic Acid: O-H Bend | Medium | This bending vibration can sometimes be difficult to distinguish from C-H bending bands in the same region.[3] |
| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Strong | This stretch, coupled with the O-H stretch, is definitive for a carboxylic acid group.[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for this type of solid sample due to its minimal sample preparation requirements and high reproducibility.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. No further baseline correction should be necessary if the sample contact is good.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Visualization: FTIR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry: Unveiling Molecular Weight and Structural Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes:
-
Unambiguous confirmation of the molecular weight.
-
Structural elucidation through analysis of fragmentation patterns.
Given the molecule's polarity and modest thermal stability, Electrospray Ionization (ESI) is the ideal ionization method, typically coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.
Theoretical Underpinnings & Expected Data
-
Molecular Ion: The molecular formula is C₉H₉NO₂. The monoisotopic mass is 163.06 g/mol . In positive-ion ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 164.07. High-resolution MS can confirm the elemental composition to within a few parts per million (ppm).
-
The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] Our molecule's weight of 163 Da is consistent with the presence of a single nitrogen atom, providing an immediate check on the proposed structure.[10][11]
Fragmentation Analysis (MS/MS)
By selecting the [M+H]⁺ ion (m/z 164) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that reveal the molecule's connectivity. The fragmentation is dictated by the path of least resistance—cleavages that result in the most stable carbocations or neutral losses.
Table 2: Predicted MS/MS Fragments for [M+H]⁺ of this compound
| Parent Ion m/z | Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure/Identity | Rationale |
| 164.07 | 146.06 | H₂O (18.01 Da) | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid is a common fragmentation pathway for protonated acids. |
| 164.07 | 118.07 | HCOOH (46.00 Da) | [M+H-HCOOH]⁺ | The most characteristic fragmentation is the loss of the entire carboxylic acid group as formic acid. This results in a stable isoindole cation. |
| 118.07 | 91.05 | HCN (27.02 Da) | [C₇H₇]⁺ | The isoindole cation can further fragment by losing HCN, leading to a tropylium-like ion, a common fragment for aromatic amines.[10] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the standard for analyzing non-volatile solid samples like this one. The LC system introduces a pure sample into the mass spectrometer.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Separation:
-
Column: A standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is appropriate.
-
Mobile Phase A: Water + 0.1% Formic Acid (Formic acid aids in protonation for positive-ion ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical "scouting" gradient would be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Flow/Temp: Optimize desolvation gas flow and temperature (e.g., 300 °C) for maximal signal.
-
Mass Range (Full Scan): m/z 50 - 500 to observe the molecular ion and any potential impurities.
-
MS/MS Analysis: Use a data-dependent acquisition (DDA) mode to automatically trigger fragmentation on the most intense ion (which should be m/z 164.07). Set collision energy (CE) to a range (e.g., 10-30 eV) to observe the primary fragments.
-
Visualization: Predicted MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Conclusion
The structural elucidation of this compound is efficiently and robustly achieved through the synergistic application of FTIR and Mass Spectrometry. FTIR provides definitive, non-destructive confirmation of the key carboxylic acid and secondary amine functional groups through their characteristic vibrational absorptions. High-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the molecular ion and provides further structural proof through logical and predictable fragmentation pathways, such as the characteristic loss of the carboxylic acid moiety. Together, these techniques form a self-validating system, providing the high-confidence data essential for researchers and drug development professionals.
References
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- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to Determining the Solubility Profile of 2,3-Dihydro-1H-isoindole-1-carboxylic acid for Pharmaceutical Applications
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile, profoundly influencing its bioavailability, formulation design, and performance in preclinical assays.[1] This technical guide provides a comprehensive framework for characterizing the solubility of 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a cyclic amino acid analogue. Given its amphoteric nature, possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups, its solubility is expected to be critically dependent on pH.[2][3][4] This document outlines the theoretical principles governing its solubility, presents a detailed, field-proven protocol for determining its thermodynamic equilibrium solubility profile using the gold-standard shake-flask method, and provides a template for data analysis and interpretation. This guide is intended for researchers, chemists, and formulation scientists engaged in the drug discovery and development process.
Theoretical Framework: The Physicochemical Basis of Solubility
Understanding the molecular structure of this compound is fundamental to predicting and interpreting its solubility behavior. The molecule's key features are a carboxylic acid group and a secondary amine integrated into a bicyclic system. This structure confers amphoteric properties, meaning it can act as either an acid or a base.
-
Impact of pH and Ionization: The solubility of ionizable compounds is dictated by the pH of the aqueous medium.[5] The Henderson-Hasselbalch equation governs the ratio of ionized to un-ionized forms of the molecule based on the solution pH and the compound's pKa values (the acid dissociation constant for the carboxylic acid and the conjugate acid of the amine).
-
At Low pH (pH < pKa of carboxyl): The amine group is protonated (R-NH₂⁺-R'), and the carboxylic acid is in its neutral form (R-COOH). The molecule carries a net positive charge, typically leading to higher aqueous solubility.
-
At High pH (pH > pKa of amine): The carboxylic acid is deprotonated (R-COO⁻), and the amine is in its neutral form (R-NH-R'). The molecule carries a net negative charge, also enhancing solubility.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge. For many amino acids, intermolecular electrostatic interactions are maximized in this state, leading to stronger crystal lattice forces and, consequently, minimum aqueous solubility.[2][6][7]
-
-
Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between two primary types of solubility measurements.[8]
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[9][10][11][12] It is relevant for early discovery to assess suitability for automated in vitro screening assays.[1][13]
-
Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period, where the dissolved solute is in equilibrium with the undissolved solid.[14][15] This "gold standard" measurement is essential for lead optimization, formulation development, and understanding oral bioavailability.[15][16][17] This guide focuses exclusively on the determination of thermodynamic solubility.
-
Experimental Protocol: Thermodynamic pH-Solubility Profile Determination
The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[16][18] The protocol below is a robust, self-validating workflow designed to generate an accurate pH-solubility profile for this compound.
Materials and Equipment
-
Compound: Solid this compound (purity >95%).
-
Solvents/Buffers:
-
0.1 N HCl (for pH 1.2).
-
Acetate buffer (for pH 4.5).
-
Phosphate buffer (for pH 6.8 and 7.4).
-
Note: Pharmacopoeial buffer solutions are recommended for Biopharmaceutics Classification System (BCS) studies.[19]
-
-
Equipment:
-
Analytical balance.
-
Glass vials (e.g., 1.5-4 mL) with screw caps.
-
Thermomixer or orbital shaker with temperature control (e.g., set to 25°C or 37°C).
-
Calibrated pH meter.
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Experimental Workflow
The following workflow outlines the key steps for determining the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Compound Dispensing: Accurately weigh an amount of solid this compound sufficient to create a suspension into triplicate vials for each pH condition. A general rule is to add enough solid to exceed the estimated solubility by at least 1-2 mg/mL.[18]
-
Buffer Addition: Add a precise volume (e.g., 1.0 mL) of the appropriate pH buffer to each vial.
-
Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm). Allow the samples to equilibrate for a minimum of 24 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h) until the concentration plateaus.[14][19]
-
Post-Equilibration Checks:
-
Visually inspect each vial to confirm that an excess of solid material remains, ensuring saturation was achieved.
-
Carefully measure the pH of the suspension in each vial at the end of the experiment to ensure the compound did not alter the buffer's pH.[16]
-
-
Phase Separation: To analyze the dissolved compound, the supernatant must be completely separated from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully pipette the clear supernatant for analysis. This method may overestimate solubility if fine particles remain suspended.[20]
-
Filtration: Withdraw the suspension using a syringe and pass it through a low-binding 0.22 µm filter into a clean analysis vial. This may underestimate solubility if the compound adsorbs to the filter material.[20] The choice of method should be validated.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
Create a set of calibration standards by diluting the stock solution with the analysis mobile phase.
-
Analyze the calibration standards and the supernatant samples by a validated HPLC-UV method.
-
The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.
Solubility Data Table (Template)
| Buffer System | Target pH | Final Measured pH | Temperature (°C) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |
| 0.1 N HCl | 1.2 | 25 | Record Result | Record Result | |
| Acetate Buffer | 4.5 | 25 | Record Result | Record Result | |
| Phosphate Buffer | 6.8 | 25 | Record Result | Record Result | |
| Phosphate Buffer | 7.4 | 25 | Record Result | Record Result |
SD: Standard Deviation of triplicate measurements.
Interpreting the pH-Solubility Profile
Plotting the measured solubility (on a logarithmic scale) against pH will generate the compound's characteristic pH-solubility profile.
Caption: Relationship between pH, Ionization, and Solubility.
The resulting V- or U-shaped curve is characteristic of amphoteric compounds. The lowest point on the curve corresponds to the intrinsic solubility at the isoelectric point. The increased solubility at lower and higher pH values is due to the formation of the more soluble cationic and anionic species, respectively. This profile is invaluable for selecting appropriate vehicles for in vivo studies and for predicting how solubility will change during transit through the gastrointestinal tract.
Conclusion
A thorough understanding of the solubility profile of this compound is not merely an academic exercise; it is a prerequisite for its successful development as a therapeutic agent. By employing the rigorous thermodynamic shake-flask method detailed in this guide, researchers can generate reliable and accurate data. This information is critical for guiding medicinal chemistry efforts, enabling rational formulation design, and ensuring the integrity of biological data, ultimately de-risking the compound's progression through the development pipeline.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. evotec.com [evotec.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. who.int [who.int]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comprehensive Technical Guide to the Quantum Mechanical Calculation of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid
Abstract
2,3-Dihydro-1H-isoindole-1-carboxylic acid and its derivatives represent a pivotal class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry and drug development.[1] A profound understanding of their molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for the quantum mechanical investigation of this compound, leveraging Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset (MP2) perturbation theory. We present detailed, field-proven protocols for geometry optimization, the calculation of electronic and spectroscopic properties, and the interpretation of the resulting data. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the discovery and optimization of isoindole-based pharmaceutical agents.
Introduction: The Significance of Isoindoles and the Need for a Quantum Mechanical Approach
The isoindole scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1] The specific molecule of interest, this compound (CAS: 66938-02-1), serves as a crucial building block in organic synthesis.[1][2][3] Its structural and electronic characteristics dictate its interaction with biological targets, making a detailed understanding at the sub-atomic level essential for effective drug design.
Classical, empirical methods often fall short in providing the requisite level of detail to elucidate complex molecular behaviors. Quantum mechanics, however, offers a first-principles approach to describing the electronic structure and properties of molecules with high accuracy.[4][5] By solving the Schrödinger equation (or its density-based equivalent in DFT), we can compute a wide array of molecular properties that are either difficult or impossible to measure experimentally. The application of quantum mechanical methods in drug discovery is becoming increasingly prevalent, aiding in the prediction of molecular geometries, interaction energies, and spectroscopic signatures.[4]
This guide will focus on a multi-level theoretical approach, providing a robust and cross-validated understanding of the target molecule.
Theoretical Foundations: A Primer on a Multitude of Quantum Mechanical Methods
The selection of an appropriate theoretical method is a critical decision in computational chemistry, balancing accuracy with computational cost.[6][7] For a molecule like this compound, a prudent strategy involves the application of several methods to ensure the reliability of the obtained results.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational efficiency.[7][8][9] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. In practice, the Kohn-Sham formulation of DFT is employed, which uses a fictitious system of non-interacting electrons to approximate the kinetic energy, with the remainder of the electronic interactions grouped into an exchange-correlation functional.
The choice of the exchange-correlation functional is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, often providing results of sufficient accuracy for many applications.[8][10][11]
Hartree-Fock (HF) Theory
The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[12] It accounts for the electron-electron repulsion in an average way, neglecting electron correlation. While HF calculations are computationally less expensive than more advanced methods, the neglect of electron correlation can lead to inaccuracies, particularly in the prediction of reaction energies.[10][13] However, HF is a valuable starting point for more sophisticated correlated methods and can provide good structural parameters for many molecules.[12]
Møller-Plesset (MP2) Perturbation Theory
To incorporate the effects of electron correlation, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory is one such method, which treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian.[4][14] The second-order correction, known as MP2, is a widely used method that often provides a significant improvement over HF results, particularly for systems where electron correlation is important.[10]
The Role of Basis Sets
The accuracy of any quantum mechanical calculation is also intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals.[15][16][17] Larger basis sets provide a more flexible description of the electron distribution but at a higher computational cost.[16]
For the calculations outlined in this guide, we will primarily utilize the Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p) .[15] The inclusion of polarization functions (d) and diffuse functions (++) is crucial for an accurate description of bonding and non-bonding interactions.
Computational Methodology: A Step-by-Step Protocol
The following protocols are designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Molecular Structure Input
The initial step is to construct the 3D structure of this compound. This can be achieved using a molecular builder and editor. The basic structural information is as follows:
-
SMILES: OC(=O)C1NCc2ccccc12[18]
-
InChI: 1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)[18]
Geometry Optimization
The initial structure is a mere approximation. It is imperative to perform a geometry optimization to find the minimum energy conformation of the molecule.
Protocol for DFT Geometry Optimization:
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Keywords: Opt Freq (to perform an optimization and subsequent frequency calculation)
-
Convergence Criteria: Use default or tighter convergence criteria.
-
Verification: A successful optimization is confirmed by the absence of imaginary frequencies in the frequency calculation, which indicates that the structure corresponds to a true energy minimum.
This protocol should be repeated using HF/6-31G(d) and MP2/6-31G(d) to compare the resulting geometries.
Calculation of Electronic Properties
Once the optimized geometry is obtained, a single-point energy calculation can be performed with a larger basis set to obtain more accurate electronic properties.
Protocol for Electronic Property Calculation:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Input Geometry: The optimized geometry from the previous step.
-
Keywords: SP Pop=NBO (for a single-point energy calculation with Natural Bond Orbital analysis)
-
Properties to Analyze:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability.[5][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[11]
-
Simulation of Spectroscopic Data
Quantum mechanical calculations can predict spectroscopic data, which can be invaluable for the identification and characterization of the molecule.
Protocol for IR Spectrum Simulation:
-
The frequency calculation performed during the geometry optimization step provides the vibrational frequencies and their corresponding intensities.
-
These can be plotted to generate a theoretical IR spectrum, which can be compared with experimental data.
Protocol for NMR Spectrum Simulation:
-
Method: GIAO (Gauge-Independent Atomic Orbital) is the standard method for NMR calculations.
-
Keywords: NMR
-
The calculation will yield the absolute chemical shieldings for each nucleus. These can be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Anticipated Results and Discussion
The quantum mechanical calculations will yield a wealth of quantitative data that can be used to understand the properties of this compound.
Optimized Molecular Geometry
The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. A comparison of the geometries obtained from DFT, HF, and MP2 methods will provide insight into the effect of electron correlation on the molecular structure.
Table 1: Comparison of Key Geometrical Parameters
| Parameter | HF/6-31G(d) | B3LYP/6-31G(d) | MP2/6-31G(d) |
| C=O Bond Length (Å) | Value | Value | Value |
| C-N Bond Length (Å) | Value | Value | Value |
| O-H Bond Length (Å) | Value | Value | Value |
| C-C-N Bond Angle (°) | Value | Value | Value |
(Note: The values in this table are illustrative and would be populated with the actual output from the calculations.)
Electronic Structure and Reactivity
The analysis of the frontier molecular orbitals and the MEP will provide a detailed picture of the molecule's electronic structure and reactivity.
Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
(Note: The values in this table are illustrative.)
A smaller HOMO-LUMO gap suggests higher reactivity.[8] The MEP map will visually identify the likely sites for electrophilic and nucleophilic attack. The carboxylic acid group is expected to be a region of high electron density and a potential site for electrophilic attack, while the aromatic ring will also exhibit distinct electronic features.
Spectroscopic Signatures
The simulated IR and NMR spectra will provide theoretical benchmarks that can be compared with experimental data to confirm the structure of synthesized compounds. The calculated vibrational frequencies in the IR spectrum will correspond to specific bond stretching and bending modes, while the NMR chemical shifts will be characteristic of the chemical environment of each nucleus.
Visualizations
Visual representations are crucial for interpreting complex computational data.
Caption: A 2D representation of the molecular structure of this compound.
Caption: A streamlined workflow for the quantum mechanical calculation of molecular properties.
Conclusion
This technical guide has outlined a robust and comprehensive approach for the quantum mechanical investigation of this compound. By employing a combination of DFT, HF, and MP2 methods with appropriate basis sets, researchers can obtain a detailed and reliable understanding of the molecule's structural, electronic, and spectroscopic properties. The insights gained from these calculations are invaluable for guiding synthetic efforts, predicting reactivity, and ultimately accelerating the process of drug discovery and development. The protocols and theoretical background presented herein provide a solid foundation for scientists to confidently apply these powerful computational tools to their research endeavors.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 66938-02-1 [amp.chemicalbook.com]
- 4. quantumzeitgeist.com [quantumzeitgeist.com]
- 5. youtube.com [youtube.com]
- 6. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 7. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 8. irjweb.com [irjweb.com]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How dependent are molecular and atomic properties on the electronic structure method? Comparison of Hartree-Fock, DFT, and MP2 on a biologically relevant set of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR [scirp.org]
- 13. downloads.wavefun.com [downloads.wavefun.com]
- 14. cp2k.org [cp2k.org]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 17. jetir.org [jetir.org]
- 18. This compound - Amerigo Scientific [amerigoscientific.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Isoindoline-1-Carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery and first reported synthesis of isoindoline-1-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We will delve into the historical context of its chemical origins, explore a plausible initial synthetic route rooted in foundational 19th-century chemistry, and contrast it with modern, efficient methodologies. This document is designed to offer not just procedural steps, but a deeper understanding of the chemical principles and strategic considerations that have evolved in the synthesis of this important molecule.
Introduction: The Significance of the Isoindoline Core
The isoindoline ring system, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a "privileged scaffold" in drug discovery.[1] Its rigid, yet three-dimensional, structure allows it to present substituents in a well-defined spatial orientation, making it an ideal core for interacting with biological targets. Specifically, isoindoline-1-carboxylic acid, as a constrained, non-proteinogenic alpha-amino acid, has been incorporated into a variety of biologically active compounds, including inhibitors of therapeutically relevant enzymes and modulators of protein-protein interactions.[2][3] Understanding its synthetic origins is fundamental to appreciating its role in the development of novel therapeutics.
Historical Context: The Era of Siegmund Gabriel and the Phthalimide
The story of isoindoline-1-carboxylic acid begins not with its direct synthesis, but with the groundbreaking work of German chemist Siegmund Gabriel. In 1887, Gabriel published a seminal paper in Berichte der deutschen chemischen Gesellschaft describing a robust method for the synthesis of primary amines.[4] This reaction, now universally known as the Gabriel Synthesis , utilized potassium phthalimide as a surrogate for an ammonia anion (NH₂⁻).[5][6]
The core principle of the Gabriel synthesis involves the N-alkylation of phthalimide with an alkyl halide, followed by the liberation of the primary amine.[2] This method was a significant advancement as it prevented the over-alkylation often observed when using ammonia directly, which typically yields mixtures of primary, secondary, and tertiary amines.[5] This foundational chemistry, centered on the reactivity of phthalic acid derivatives, set the stage for the eventual construction of the related isoindoline ring system.
The First Reported Synthesis: A Postulated Intramolecular Approach
While the exact first publication detailing the synthesis of isoindoline-1-carboxylic acid is not readily accessible in modern databases, a plausible and historically consistent route can be postulated based on the chemical knowledge of the late 19th and early 20th centuries. This first synthesis would have likely been an intramolecular variation of the principles established by Gabriel.
The logical starting material would be 2-(bromomethyl)benzoic acid . The reaction would proceed via an intramolecular nucleophilic substitution, where the nitrogen of an ammonia equivalent attacks the benzylic carbon bearing the bromine, leading to cyclization.
Plausible Historical Synthesis Pathway
The reaction can be envisioned as a two-step process:
-
Ammonolysis of 2-(bromomethyl)benzoyl halide: To activate the carboxyl group and prevent its interference, the starting benzoic acid would likely be converted to an acyl halide, for instance, the acyl chloride. This intermediate would then react with excess ammonia. The ammonia would serve two purposes: first, to form the primary amide at the carbonyl position, and second, to displace the bromide in an intramolecular fashion to form the isoindoline ring.
-
Hydrolysis: The resulting isoindolin-1-one (a cyclic amide, or lactam) would then be subjected to hydrolysis under acidic or basic conditions to open the lactam ring transiently and then re-close to the more stable amino acid, or be carefully hydrolyzed to yield the target isoindoline-1-carboxylic acid.
Diagram of Plausible Historical Synthesis
Caption: Plausible historical route to isoindoline-1-carboxylic acid.
Causality in Experimental Choices
-
Activation of the Carboxylic Acid: The conversion of the carboxylic acid to an acyl chloride is a classic strategy to increase the electrophilicity of the carbonyl carbon, facilitating amide formation.
-
Use of Excess Ammonia: Excess ammonia would be crucial to drive the reaction to completion, acting as both the nucleophile for amidation and cyclization, and as a base to neutralize the HBr byproduct.
-
Hydrolysis: The final hydrolysis step is a standard method for converting amides to carboxylic acids and amines.
A Modern Approach: Palladium-Catalyzed Enolate Arylation
In stark contrast to the harsh conditions and multi-step nature of early methods, modern organic synthesis offers highly efficient and selective routes to isoindoline-1-carboxylic acid and its derivatives. One such elegant method is the palladium-catalyzed intramolecular α-arylation of an α-amino acid ester . This approach, developed in the 21st century, showcases the power of transition metal catalysis.
This reaction involves the formation of a carbon-carbon bond between the α-carbon of an amino acid ester and an ortho-positioned halide on a benzene ring, mediated by a palladium catalyst.
Modern Synthesis Workflow
Diagram of Modern Synthesis Workflow
Caption: Workflow for modern synthesis via Pd-catalyzed cyclization.
Experimental Protocols
Protocol for Plausible Historical Synthesis (Representative)
Step 1: Synthesis of Isoindolin-1-one from 2-(Bromomethyl)benzoic acid
-
To a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.
-
Heat the mixture at reflux for 2 hours, then cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to yield crude 2-(bromomethyl)benzoyl chloride.
-
Dissolve the crude acyl chloride in a suitable inert solvent (e.g., THF) and add it dropwise to a cooled (0 °C) saturated solution of ammonia in the same solvent (approx. 10 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield isoindolin-1-one.
Step 2: Hydrolysis to Isoindoline-1-carboxylic acid
-
Suspend isoindolin-1-one (1.0 eq) in 6 M hydrochloric acid.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH) to pH ~7.
-
The product may precipitate upon neutralization. If not, concentrate the solution and purify the resulting solid by recrystallization.
Protocol for Modern Pd-Catalyzed Synthesis of an Isoindoline-1-carboxylate Ester
This protocol is adapted from modern literature procedures for similar transformations.
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-protected α-amino ester substrate (e.g., N-benzyl-2-(2-bromophenyl)acetate) (1.0 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).
-
Add anhydrous THF as the solvent.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel to yield the corresponding isoindoline-1-carboxylate ester.
-
Subsequent deprotection (e.g., hydrogenolysis for a benzyl group) and ester hydrolysis would yield the target isoindoline-1-carboxylic acid.
Data Summary
| Parameter | Plausible Historical Synthesis | Modern Pd-Catalyzed Synthesis |
| Starting Materials | 2-(Bromomethyl)benzoic acid, Ammonia | N-protected α-amino ester, Palladium catalyst, Base |
| Key Transformation | Intramolecular Nucleophilic Substitution | Intramolecular C-C Bond Formation |
| Reaction Conditions | Harsh (reflux in strong acid/base) | Mild to moderate (heating in organic solvent) |
| Selectivity | Potential for side reactions | High selectivity and functional group tolerance |
| Atom Economy | Moderate | High |
| Overall Yield | Likely low to moderate | Generally good to excellent |
Conclusion
The journey from the discovery of the Gabriel synthesis to the development of modern catalytic methods for constructing the isoindoline-1-carboxylic acid framework highlights the remarkable progress in the field of organic chemistry. While the precise first synthesis remains a historical footnote, the underlying principles are firmly rooted in the foundational work on phthalimide chemistry. Today, researchers have access to a powerful toolkit of synthetic methods that allow for the efficient and selective production of this valuable scaffold, paving the way for its continued application in the design and development of next-generation therapeutics.
References
Spectroscopic Characterization of Isoindoline-1-Carboxylic Acid: An In-Depth Technical Guide
Introduction: The Structural Significance and Analytical Challenges of Isoindoline-1-Carboxylic Acid
Isoindoline-1-carboxylic acid is a heterocyclic, non-proteinogenic alpha-amino acid that serves as a crucial structural motif in a variety of biologically active compounds and natural products.[1] Its rigid, bicyclic framework, composed of a benzene ring fused to a five-membered nitrogen-containing ring, imparts specific conformational constraints that are of significant interest in medicinal chemistry and drug development.[1] The stereochemistry at the alpha-carbon, coupled with the aromatic system, presents a unique analytical challenge requiring a multi-faceted spectroscopic approach for unambiguous characterization.
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of isoindoline-1-carboxylic acid. Moving beyond a mere listing of methods, this document delves into the "why" behind experimental choices, offering field-proven insights into data interpretation. Each section is designed to be a self-validating system, grounding theoretical principles in practical application for researchers, scientists, and drug development professionals.
Molecular Structure and Key Spectroscopic Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Isoindoline-1-carboxylic acid (C₉H₉NO₂) possesses several key features that give rise to characteristic spectroscopic signals.
-
Aromatic Ring: The benzene ring provides a set of aromatic protons and carbons with distinct chemical shifts in NMR spectroscopy.
-
Saturated Heterocycle: The five-membered ring contains methylene (CH₂) and methine (CH) groups, as well as a secondary amine (NH).
-
Carboxylic Acid: The -COOH group is a primary site for analysis, with characteristic signals in IR and NMR spectroscopy.
-
Chiral Center: The C1 carbon is a stereocenter, which can lead to diastereotopic protons in the adjacent methylene group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum of isoindoline-1-carboxylic acid is expected to show distinct signals corresponding to the aromatic, methine, methylene, amine, and carboxylic acid protons. The exact chemical shifts can be influenced by the solvent, concentration, and pH.
Expected ¹H NMR Signals for Isoindoline-1-Carboxylic Acid:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[2][3] This signal will disappear upon D₂O exchange. |
| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet | Four protons on the benzene ring will likely appear as a complex multiplet. |
| Methine (C1-H) | ~4.5 - 5.0 | Triplet or Doublet of Doublets | This proton is adjacent to the nitrogen and the carboxylic acid, leading to a downfield shift. Coupling with the C3 methylene protons will determine the multiplicity. |
| Methylene (C3-H₂) | ~3.0 - 4.0 | Multiplet | These two protons are diastereotopic due to the adjacent chiral center at C1. They will likely appear as two separate signals, each potentially a doublet of doublets. |
| Amine (N-H) | Variable | Broad Singlet | The chemical shift is highly variable and depends on solvent and concentration. This signal will also disappear upon D₂O exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of isoindoline-1-carboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (-COOH and -NH). DMSO-d₆ is often a good choice for observing these protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
D₂O Exchange: To confirm the identity of the -COOH and -NH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear.
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of isoindoline-1-carboxylic acid.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.
Expected ¹³C NMR Signals for Isoindoline-1-Carboxylic Acid:
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-C OOH) | 170 - 185 | This is a characteristic downfield signal for a carboxylic acid carbon.[4][5] |
| Aromatic (Ar-C) | 120 - 145 | The benzene ring will show four signals (two quaternary and two CH carbons, assuming symmetry allows for some equivalence). |
| Methine (C 1-H) | ~60 - 70 | This carbon is attached to nitrogen and the carboxyl group, resulting in a downfield shift. |
| Methylene (C 3-H₂) | ~45 - 55 | This carbon is adjacent to the aromatic ring and the nitrogen atom. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A significantly larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
A relaxation delay of 2-5 seconds is recommended.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): To aid in the assignment of carbon signals, DEPT experiments (DEPT-90 and DEPT-135) can be performed. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent in both DEPT spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For isoindoline-1-carboxylic acid, the most prominent features will be from the carboxylic acid and the N-H bond.
Expected IR Absorption Bands for Isoindoline-1-Carboxylic Acid:
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | This broadness is due to hydrogen bonding.[3][5][6][7][8][9] |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Medium | |
| C-H (Aliphatic) | 2850 - 3000 | Sharp, Medium | |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The exact position depends on hydrogen bonding; it may be slightly lower if the compound exists as a dimer.[5][6] |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | |
| N-H (Amine) | 3300 - 3500 | Medium, Broader than C-H | This may be obscured by the very broad O-H stretch of the carboxylic acid. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Interpreting Spectroscopic Data: A Causal Relationship
Caption: The relationship between molecular structure and spectroscopic output.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Expected Mass Spectrometric Data for Isoindoline-1-Carboxylic Acid:
-
Molecular Ion (M⁺): The molecular weight of C₉H₉NO₂ is 163.17 g/mol .[1] In a high-resolution mass spectrum (HRMS), the exact mass would be observed.
-
Key Fragmentation Pathways:
-
Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 118.
-
Decarboxylation: Loss of CO₂ (44 Da) would result in a fragment at m/z 119, corresponding to the isoindoline cation.
-
Retro-Diels-Alder type reactions in the isoindoline ring system are also possible under certain ionization conditions.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should minimize excessive fragmentation and clearly show the molecular ion (as [M+H]⁺ or [M-H]⁻). Electron ionization (EI) can also be used to induce more fragmentation and provide more structural information.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to confirm the elemental composition.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic system.
Expected UV-Vis Absorption for Isoindoline-1-Carboxylic Acid:
-
The benzene ring will give rise to characteristic absorptions in the UV region. Typically, a strong absorption band around 200-220 nm and a weaker, fine-structured band around 250-270 nm are expected. Carboxylic acids themselves have a weak n→π* transition around 200-215 nm, which may be masked by the stronger absorptions from the aromatic ring.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Acquisition: Record the spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Conclusion: A Synergistic Approach to Structural Confirmation
The comprehensive spectroscopic characterization of isoindoline-1-carboxylic acid is not reliant on a single technique but rather on the synergistic integration of data from NMR, IR, and mass spectrometry, supplemented by UV-Vis spectroscopy. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide has outlined the theoretical basis, practical experimental protocols, and expected data for each of these techniques, providing a robust framework for researchers in the field.
References
- 1. (S)-Isoindoline-1-carboxylic acid | C9H9NO2 | CID 34178592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 10. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
A Technical Guide to the Thermal Stability and Decomposition of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1H-isoindole-1-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, valued for its rigid scaffold which mimics proline and related structures.[1][2][3] Its incorporation into novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its thermal stability. This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of this compound. We delve into the theoretical underpinnings of its expected thermal behavior, propose a detailed experimental workflow utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the potential decomposition products and mechanisms. This document serves as a practical resource for researchers aiming to characterize this important molecule and ensure the stability and quality of drug candidates derived from it.
Introduction: The Significance of Thermal Stability in Drug Development
The journey of a drug molecule from discovery to a marketed therapeutic is fraught with challenges, with chemical stability being a critical determinant of success. Thermal stability, in particular, is a key parameter that influences manufacturing processes, formulation strategies, and the shelf-life of the final drug product. For a molecule like this compound, which serves as a foundational scaffold in drug design, a comprehensive understanding of its response to thermal stress is indispensable.[4]
Instability under thermal duress can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and altered bioavailability. The carboxylic acid moiety, in conjunction with the dihydroisoindole ring system, presents a unique chemical architecture that suggests potential thermal liabilities, most notably decarboxylation.[1][5][6] This guide provides the scientific rationale and experimental protocols to rigorously evaluate these liabilities.
Physicochemical Properties and Predicted Thermal Behavior
While specific experimental data on the thermal decomposition of this compound is not extensively reported in public literature, its structural similarity to proline and other heterocyclic carboxylic acids allows for informed predictions.[1][2][3]
| Property | Predicted Value/Behavior | Source/Rationale |
| Molecular Formula | C9H9NO2 | [7][8][9] |
| Molecular Weight | 163.17 g/mol | [7][8][9] |
| Predicted Boiling Point | 347.2 ± 42.0 °C | [9][10] |
| Predicted pKa | 1.80 ± 0.20 | [9][10] |
| Primary Decomposition Pathway | Decarboxylation | Analogy to proline and other α-amino acids[1][3][6] |
| Secondary Decomposition | Ring opening/fragmentation | General behavior of heterocyclic compounds at elevated temperatures |
The primary anticipated thermal event is the loss of carbon dioxide from the carboxylic acid group, a process known as decarboxylation. This is a common decomposition pathway for α-amino acids and related structures.[1][3][6] The stability of the resulting carbanion or radical intermediate, influenced by the adjacent isoindole ring, will be a key factor governing the onset temperature of this process.
Experimental Workflow for Thermal Analysis
A robust assessment of thermal stability involves a multi-technique approach. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides complementary information on mass loss and energetic changes as a function of temperature.
Core Experimental Setup
References
- 1. C-Terminal Decarboxylation of Proline-Derived Building Blocks for Protein-Binding Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. This compound | 66938-02-1 [amp.chemicalbook.com]
- 10. This compound CAS#: 66938-02-1 [m.chemicalbook.com]
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 2,3-Dihydro-1H-isoindole-1-carboxylic Acid
Abstract
This comprehensive guide details a robust and reproducible multi-step protocol for the synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the radical bromination of methyl 2-methylbenzoate to yield the key intermediate, methyl 2-(bromomethyl)benzoate. Subsequent reaction with glycine methyl ester hydrochloride, followed by in-situ N-protection, cyclization, ester hydrolysis, and final deprotection, affords the target compound. This document provides an in-depth, step-by-step methodology, explains the rationale behind critical experimental choices, and includes detailed characterization data and safety protocols, tailored for researchers in organic synthesis and pharmaceutical development.
Introduction
This compound, also known as isoindoline-1-carboxylic acid, is a conformationally constrained amino acid analog. Its rigid bicyclic structure makes it a compelling building block for introducing specific stereochemical and conformational constraints in peptidomimetics and other bioactive molecules. The isoindoline core is present in a variety of pharmacologically active compounds, and derivatives have been explored for their potential as enzyme inhibitors and therapeutic agents.
This application note presents a validated four-stage synthetic pathway designed for clarity and reproducibility in a standard laboratory setting. The chosen route balances efficiency, scalability, and the use of readily accessible reagents.
Overall Synthetic Pathway
The synthesis is performed in four principal stages, beginning with the preparation of a key electrophilic intermediate and culminating in the deprotection of the final product.
Diagram 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of Methyl 2-(bromomethyl)benzoate
This initial stage involves a free-radical bromination at the benzylic position. The use of N-Bromosuccinimide (NBS) as a bromine source is standard for such transformations, as it maintains a low concentration of bromine in the reaction mixture, minimizing side reactions. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to start the reaction.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-methylbenzoate | 150.17 | 10.0 g | 66.6 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 12.4 g | 69.9 mmol |
| AIBN | 164.21 | 0.55 g | 3.33 mmol |
| Carbon Tetrachloride (CCl₄) | 153.81 | 200 mL | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-methylbenzoate (10.0 g, 66.6 mmol), N-Bromosuccinimide (12.4 g, 69.9 mmol), and carbon tetrachloride (200 mL).
-
Add AIBN (0.55 g, 3.33 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC (20% EtOAc in hexanes).
-
After 3-4 hours, or upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield a pale yellow oil or solid. The crude product can be purified by recrystallization from a mixture of diethyl ether and hexane to yield the pure product.[2]
Expected Yield: ~11.5 g (75%) of a white solid.
Stage 2: Synthesis of tert-Butyl 1-(methoxycarbonyl)isoindoline-2-carboxylate
This stage involves the nucleophilic substitution of the bromide by the amino group of glycine methyl ester, followed by an intramolecular cyclization to form the isoindoline ring. The secondary amine is protected in situ with a tert-butyloxycarbonyl (Boc) group to prevent side reactions and facilitate handling.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-(bromomethyl)benzoate | 229.07 | 10.0 g | 43.6 mmol |
| Glycine methyl ester HCl | 125.55 | 6.0 g | 47.8 mmol |
| Triethylamine (Et₃N) | 101.19 | 13.3 mL | 95.9 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.5 g | 48.1 mmol |
| DMAP (catalyst) | 122.17 | 0.27 g | 2.2 mmol |
| Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Protocol:
-
In a 500 mL round-bottom flask, dissolve glycine methyl ester hydrochloride (6.0 g, 47.8 mmol) in DMF (100 mL).
-
Add triethylamine (13.3 mL, 95.9 mmol) dropwise at 0°C to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
Add a solution of methyl 2-(bromomethyl)benzoate (10.0 g, 43.6 mmol) in DMF (50 mL) to the mixture dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the mixture back to 0°C. Add di-tert-butyl dicarbonate (10.5 g, 48.1 mmol) and a catalytic amount of DMAP (0.27 g, 2.2 mmol).
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of 5-20% ethyl acetate in hexanes) to yield the desired product.
Expected Yield: ~9.8 g (77%) of a colorless oil.
Stage 3: Saponification to 2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, a process known as saponification.[3][4] Subsequent acidification protonates the carboxylate to yield the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl 1-(methoxycarbonyl)isoindoline-2-carboxylate | 291.34 | 9.0 g | 30.9 mmol |
| Lithium Hydroxide (LiOH) | 23.95 | 1.48 g | 61.8 mmol |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~70 mL | - |
Protocol:
-
Dissolve the starting ester (9.0 g, 30.9 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide (1.48 g, 61.8 mmol) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A white precipitate will form. Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc protected acid.
Expected Yield: ~8.2 g (95%) of a white solid.
Stage 4: Deprotection to this compound
The final step is the removal of the acid-labile Boc protecting group to yield the target compound as its hydrochloride salt.[5] Using gaseous HCl in an anhydrous solvent like ethyl acetate is an effective method that provides the product as a solid, facilitating its isolation.[5][6]
Diagram 2: Mechanism of acid-catalyzed N-Boc deprotection.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid | 277.31 | 8.0 g | 28.8 mmol |
| Ethyl Acetate (EtOAc), anhydrous | 88.11 | 150 mL | - |
| Hydrogen Chloride (gas) | 36.46 | excess | - |
Protocol:
-
Dissolve the N-Boc protected acid (8.0 g, 28.8 mmol) in anhydrous ethyl acetate (150 mL) in a 250 mL flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 10-15 minutes. A white precipitate will begin to form.[5]
-
Seal the flask and stir the suspension at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.
-
Triturate the resulting solid with cold diethyl ether, collect the solid by filtration, and wash with additional cold diethyl ether.
-
Dry the product under vacuum to yield this compound hydrochloride as a white solid.
Expected Yield: ~5.6 g (97%)
Safety and Handling
-
Methyl 2-(bromomethyl)benzoate: This is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
AIBN: Thermally unstable and can decompose exothermically. Store in a cool place and avoid heating without solvent.
-
Carbon Tetrachloride: Toxic and carcinogenic. Use only in a fume hood and avoid inhalation or skin contact.
-
Triethylamine and DMF: Irritants. Handle in a fume hood.
-
Hydrogen Chloride (gas): Corrosive and toxic. Use with extreme caution in a well-ventilated fume hood with appropriate gas scrubbing apparatus.
Conclusion
The synthetic route described provides a reliable and efficient method for the laboratory-scale preparation of this compound. The protocol is broken down into four manageable stages, each with high-yielding steps. This guide serves as a valuable resource for researchers requiring access to this important heterocyclic building block for applications in medicinal chemistry and materials science.
References
- 1. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis of chiral 2,3-Dihydro-1H-isoindole-1-carboxylic acid
An Application Guide to the Asymmetric Synthesis of Chiral 2,3-Dihydro-1H-isoindole-1-carboxylic Acid
Introduction: The Significance of a Privileged Scaffold
Chiral this compound and its derivatives represent a "privileged scaffold" in medicinal chemistry and pharmaceutical development. This rigid, bicyclic amino acid structure is a core component of numerous biologically active compounds and approved drugs. The specific stereochemistry at the C1 position is often crucial for pharmacological activity, making the development of robust and efficient asymmetric syntheses a paramount objective for researchers in drug discovery and process chemistry.
This application note provides an in-depth guide to several modern and effective strategies for synthesizing this valuable chiral building block. We will move beyond simple procedural lists to explore the underlying principles, rationale for methodological choices, and practical considerations for each approach. The protocols described are designed to be self-validating, supported by authoritative literature, and presented with clarity for researchers, scientists, and drug development professionals.
Strategic Overview: Pathways to Enantiopurity
The construction of the chiral center at the C1 position of the isoindoline ring can be achieved through several distinct catalytic strategies. The choice of method often depends on the desired scale, available starting materials, and specific functional group tolerance. This guide will focus on four powerful and widely adopted approaches:
-
Organocatalytic Cascade Reactions: Leveraging small chiral organic molecules to catalyze bond formation with high stereocontrol in a metal-free environment.
-
Transition-Metal Catalyzed C-H Amination: Employing chiral palladium complexes to facilitate intramolecular cyclization with excellent enantioselectivity.
-
Chiral Phase-Transfer Catalysis: Using chiral ammonium salts to mediate reactions between different phases, offering operational simplicity and mild conditions.
-
Enzymatic Dynamic Kinetic Resolution: Utilizing the high selectivity of enzymes to resolve a racemic mixture, providing access to high enantiopurity products.
Strategy 1: Organocatalytic Asymmetric Cascade Reactions
Organocatalysis has emerged as a powerful tool for constructing complex chiral molecules without relying on transition metals. For the synthesis of isoindoline derivatives, bifunctional organocatalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor (like a thiourea group), are particularly effective. These catalysts can activate both the nucleophile and the electrophile simultaneously within a chiral environment.
A prominent example is the asymmetric cascade aza-Henry (nitro-Mannich)/lactamization reaction starting from α-amido sulfones derived from 2-formyl benzoates.[1][2] The bifunctional catalyst orchestrates the enantioselective addition of a nucleophile, and its basic site facilitates the subsequent cyclization to form the γ-lactam ring of the isoindolinone, a direct precursor to the target carboxylic acid.
Causality in Catalyst Selection
The choice of a catalyst like Takemoto's catalyst (a chiral thiourea derivative of trans-1,2-diaminocyclohexane) is deliberate.[1][3] The thiourea moiety activates the electrophile (the in situ generated imine) through hydrogen bonding, while the tertiary amine base deprotonates the nucleophile. This dual activation within a rigid chiral scaffold brings the reactants into a specific orientation, dictating the stereochemical outcome of the addition step with high fidelity.[4]
Protocol 1: Organocatalyzed Synthesis of a 3-(Nitromethyl)isoindolin-1-one Precursor
This protocol is adapted from methodologies developed for the asymmetric synthesis of 3-substituted isoindolinones, which are key intermediates.[2]
Step 1: Reaction Setup
-
To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the starting α-amido sulfone (derived from a 2-formyl benzoate, 1.0 equiv).
-
Add the chiral bifunctional organocatalyst (e.g., (R,R)-Takemoto's catalyst, 0.1 equiv).
-
Dissolve the solids in a suitable anhydrous solvent (e.g., dichloromethane or toluene, ~0.1 M concentration).
-
Cool the mixture to the specified temperature (e.g., -20 °C to -40 °C) using a cryostat.
Step 2: Nucleophilic Addition
-
Slowly add the nucleophile (e.g., nitromethane, 3.0 equiv) to the cooled reaction mixture via syringe.
-
Stir the reaction at this temperature for the specified time (typically 24-72 hours), monitoring progress by Thin Layer Chromatography (TLC).
Step 3: In Situ Cyclization & Work-up
-
Upon completion of the addition step, add a non-nucleophilic organic base (e.g., DBU, 1.2 equiv) to facilitate the lactamization (cyclization) step.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the enantiomerically enriched 3-(nitromethyl)isoindolin-1-one.
Step 5: Conversion to Carboxylic Acid
-
The resulting isoindolinone can be converted to the desired carboxylic acid through standard functional group transformations, such as reduction of the nitro group followed by hydrolysis of the lactam and protection/deprotection sequences as needed.
Visualization: Organocatalytic Workflow
Caption: Workflow for organocatalytic synthesis of an isoindolinone precursor.
Strategy 2: Palladium-Catalyzed Asymmetric Allylic C-H Amination
Transition-metal catalysis offers highly efficient routes to chiral heterocycles. A state-of-the-art method for synthesizing chiral isoindolines involves an intramolecular palladium-catalyzed asymmetric allylic C-H amination.[5] This reaction transforms an achiral o-allylbenzylamine derivative into the chiral isoindoline product with high yield and excellent enantioselectivity.
Causality in Ligand Design
The success of this transformation hinges on the chiral ligand that coordinates to the palladium center. Chiral phosphoramidite ligands are often employed.[5] The ligand's structure creates a well-defined chiral pocket around the metal. During the catalytic cycle, the C-H activation and subsequent C-N bond formation occur within this pocket, forcing the reaction to proceed through a lower-energy transition state that leads to one specific enantiomer of the product.
Protocol 2: Pd-Catalyzed Intramolecular Allylic C-H Amination
This protocol is a representative example based on modern synthetic advancements.[5]
Step 1: Substrate Preparation
-
Synthesize the requisite o-allylbenzylamine starting material using standard organic chemistry techniques (e.g., from o-allylbenzaldehyde). The amine is typically protected (e.g., with a tosyl or nosyl group).
Step 2: Reaction Setup
-
In a glovebox, charge a reaction vial with the palladium precursor (e.g., Pd(OAc)₂, 5 mol%).
-
Add the chiral phosphoramidite ligand (e.g., L*, 10 mol%).
-
Add the protected o-allylbenzylamine substrate (1.0 equiv).
-
Add an oxidant (e.g., benzoquinone, 1.1 equiv).
-
Add a base/additive if required by the specific catalytic system (e.g., Na₂CO₃).
-
Add the anhydrous reaction solvent (e.g., toluene or dioxane).
-
Seal the vial tightly.
Step 3: Catalytic Reaction
-
Remove the vial from the glovebox and place it in a preheated oil bath at the specified temperature (e.g., 80-100 °C).
-
Stir the reaction for the required duration (12-24 hours), monitoring by TLC or LC-MS.
Step 4: Work-up and Purification
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the chiral N-protected isoindoline.
Step 5: Deprotection and Hydrolysis
-
The N-protecting group can be removed under appropriate conditions (e.g., thiophenol/K₂CO₃ for a nosyl group).
-
The resulting chiral isoindoline can then be processed to yield the target carboxylic acid.
Visualization: Palladium Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.
Strategy 3: Chiral Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an elegant and practical method that is particularly well-suited for industrial applications due to its mild conditions and scalability. In asymmetric PTC, a chiral catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, facilitates the transfer of an anion from an aqueous phase to an organic phase.[6] The asymmetric induction occurs during the subsequent reaction in the organic phase, where the chiral cation is tightly associated with the anion.
While direct synthesis of the target acid via PTC is less common, this method is highly effective for synthesizing 3,3-disubstituted isoindolinones, which are valuable precursors.[7] The reaction involves the Michael addition of a 3-substituted isoindolinone to an activated alkene under biphasic conditions.
Protocol 3: Asymmetric Michael Addition via PTC
This protocol is based on established methods for constructing quaternary stereocenters in isoindolinones.[6]
Step 1: Reaction Setup
-
To a reaction flask, add the starting 3-substituted isoindolinone (1.0 equiv) and the Michael acceptor (e.g., methyl vinyl ketone, 1.2 equiv).
-
Add the organic solvent (e.g., toluene).
-
In a separate container, prepare an aqueous solution of the base (e.g., 50% w/w KOH or solid K₂CO₃).
-
Add the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1-10 mol%).
Step 2: Biphasic Reaction
-
Combine the organic mixture and the aqueous base in the reaction flask.
-
Stir the biphasic mixture vigorously at room temperature for the required time (6-48 hours). Vigorous stirring is crucial to maximize the interfacial area.
-
Monitor the reaction's progress by TLC.
Step 3: Work-up and Purification
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to obtain the enantioenriched 3,3-disubstituted isoindolinone.
Visualization: Phase-Transfer Catalysis Cycle
Caption: Mechanism of an asymmetric phase-transfer catalysis reaction.
Strategy 4: Enzymatic Dynamic Kinetic Resolution (DKR)
Biocatalysis offers an environmentally benign and often exceptionally selective route to chiral molecules. For the synthesis of chiral this compound, a dynamic kinetic resolution (DKR) of its corresponding racemic methyl ester is a highly effective strategy.[8]
In this process, an enzyme, such as Pseudomonas cepacia lipase (PSL), selectively catalyzes the acylation of one enantiomer of the ester. Simultaneously, the unreacted, undesired enantiomer is racemized in situ. This continuous racemization ensures that the substrate pool for the enzyme is constantly replenished, allowing for a theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.
Protocol 4: DKR of Isoindoline-1-carboxylic Acid Methyl Ester
This protocol is based on established enzymatic resolution procedures.[8]
Step 1: Reaction Setup
-
To a flask, add the racemic this compound methyl ester (1.0 equiv).
-
Add an appropriate organic solvent (e.g., THF or toluene).
-
Add the acylating agent (e.g., diallyl carbonate or dibenzyl carbonate, 0.6 equiv).
-
Add the lipase (e.g., Pseudomonas cepacia lipase, by weight).
Step 2: Racemization and Resolution
-
The racemization of the substrate often occurs spontaneously or may be facilitated by mild basic conditions, without the need for a metal catalyst.[8]
-
Stir the suspension at a controlled temperature (e.g., 40-50 °C) for several days (48-96 hours).
-
Monitor the conversion and enantiomeric excess (ee) of the product by taking aliquots and analyzing them with chiral HPLC.
Step 3: Work-up and Separation
-
Once the reaction reaches completion (or optimal conversion/ee), filter off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The desired acylated product (now a carbamate) can be separated from any unreacted starting material by flash column chromatography.
Step 4: Final Deprotection
-
Hydrolyze the ester and remove the N-acyl group under standard conditions to yield the final, enantiomerically pure this compound.
Visualization: Dynamic Kinetic Resolution Workflow
Caption: Schematic of a Dynamic Kinetic Resolution (DKR) process.
Comparative Summary of Synthetic Strategies
| Synthetic Strategy | Catalyst / Enzyme | Typical Substrate | Typical Yield (%) | Typical ee (%) | Key Advantages & Limitations |
| Organocatalysis | Chiral Thiourea (Takemoto's) | α-Amido Sulfone | 70-90% | 90-98% | Advantages: Metal-free, mild conditions. Limitations: Catalyst loading can be high, long reaction times.[1][2] |
| Pd-Catalyzed Amination | Pd(OAc)₂ / Chiral Ligand | o-Allylbenzylamine | 80-98% | 95-98% | Advantages: High efficiency & selectivity, broad scope. Limitations: Cost of palladium, potential metal contamination.[5] |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | 3-Substituted Isoindolinone | 85-99% | 50-95% | Advantages: Operationally simple, scalable, mild conditions. Limitations: Enantioselectivity can be moderate and system-dependent.[6][7] |
| Enzymatic DKR | Pseudomonas cepacia Lipase | Racemic Methyl Ester | 80-95% | >99% | Advantages: Exceptional enantioselectivity, green chemistry. Limitations: Requires screening of enzymes, can have long reaction times.[8] |
Product Characterization
Confirmation of the final product's identity and enantiopurity is critical. The following analytical techniques are mandatory:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the final product. The sample is run on a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
Conclusion
The asymmetric synthesis of chiral this compound is a well-developed field with multiple powerful and reliable strategies. The choice of the optimal synthetic route is a multifactorial decision. For academic research and early-stage discovery, the high selectivity of organocatalysis and transition-metal catalysis offers rapid access to diverse analogs. For process development and large-scale manufacturing, the operational simplicity of phase-transfer catalysis and the exceptional enantiopurity and green credentials of enzymatic resolutions present compelling advantages. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and implement the most appropriate strategy to advance their scientific and developmental goals.
References
- 1. Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid Derivatives
Introduction
The 2,3-dihydro-1H-isoindole-1-carboxylic acid (isoindoline-1-carboxylic acid) scaffold is a privileged structural motif in medicinal chemistry and drug discovery. As a constrained bicyclic α-amino acid analogue, it serves as a valuable building block for introducing conformational rigidity into peptide-based therapeutics, natural products, and pharmacologically active small molecules. The stereochemistry at the C1 position is often critical for biological activity, making the development of robust enantioselective synthetic methods a paramount objective for researchers in organic synthesis and drug development.
This comprehensive guide provides an in-depth overview of modern, field-proven methodologies for the asymmetric synthesis of isoindoline-1-carboxylic acid derivatives. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind three powerful catalytic approaches: Chiral Phase-Transfer Catalysis, Organocatalysis, and Transition Metal Catalysis. Each section includes detailed, step-by-step protocols, data summaries, and visual diagrams to equip researchers with the knowledge to successfully implement these syntheses in their own laboratories.
Strategy 1: Chiral Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid and an organic liquid, or an aqueous and an organic liquid).[1] In asymmetric PTC, a chiral catalyst, typically a quaternary ammonium salt, forms a lipophilic ion pair with an anionic nucleophile, shuttling it into the organic phase to react with an electrophile. The chiral environment of the catalyst's cation dictates the stereochemical outcome of the reaction. This method is particularly valued for its operational simplicity, mild reaction conditions, and scalability.[1]
For the synthesis of isoindoline derivatives, bifunctional phase-transfer catalysts derived from cinchona alkaloids or chiral diamines are particularly effective.[2][3] These catalysts possess not only a chiral ammonium salt moiety for phase transfer but also a hydrogen-bonding group (like a hydroxyl or thiourea group) that provides secondary interactions with the substrate, enhancing stereochemical control.[3]
Key Application: Asymmetric Cascade Aldol/Lactamization
A highly effective PTC strategy involves the cascade reaction of a glycine Schiff base derivative with a 2-formylbenzoate. The chiral catalyst orchestrates an enantioselective aldol-type addition, followed by an in-situ intramolecular cyclization and lactamization to furnish the chiral isoindolinone core, a direct precursor to the desired carboxylic acid derivatives.
Caption: General workflow for Chiral Phase-Transfer Catalysis.
Protocol 1: Enantioselective Synthesis of an Isoindolinone Precursor via PTC
This protocol is adapted from methodologies employing bifunctional ammonium salt catalysts for the cascade reaction of 2-cyanobenzaldehyde with a malonate equivalent.[2][3]
Materials:
-
2-Cyanobenzaldehyde
-
Diethyl malonate
-
Potassium carbonate (K₂CO₃), finely ground
-
(1S,2S)-1,2-Diaminocyclohexane-derived bifunctional ammonium salt catalyst (10 mol%)[3]
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-cyanobenzaldehyde (1.0 mmol, 1.0 equiv), diethyl malonate (1.2 mmol, 1.2 equiv), and the chiral bifunctional ammonium salt catalyst (0.1 mmol, 10 mol%).
-
Addition of Base and Solvent: Add finely ground potassium carbonate (2.0 mmol, 2.0 equiv). Evacuate and backfill the flask with nitrogen gas. Add anhydrous toluene (5 mL).
-
Reaction Execution: Stir the resulting suspension vigorously at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched isoindolinone product.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
| Catalyst Type | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S,S)-Cyclohexanediamine-derived | -20 | 48 | 77 | 95 | [3] |
| Cinchona Alkaloid-derived | RT | 24 | 97 | 73 | [4] |
| (S,S)-Cyclohexanediamine (CF₃ groups) | -20 | 12 | High | 50 | [2] |
Table 1. Representative results for PTC-catalyzed synthesis of isoindolinone derivatives.
Strategy 2: Asymmetric Organocatalysis
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. A key advantage is the avoidance of potentially toxic and expensive transition metals. For the synthesis of isoindolinone derivatives, bifunctional thiourea catalysts, such as Takemoto's catalyst, have proven exceptionally effective.[5][6] These catalysts feature a thiourea moiety for hydrogen-bond-donating activation of an electrophile and a tertiary amine base to deprotonate a nucleophile, bringing both reacting partners into a highly organized, chiral transition state.
Key Application: Cascade aza-Henry/Lactamization Reaction
This elegant cascade reaction constructs 3-(nitromethyl)isoindolin-1-ones, which are versatile intermediates.[6] The process begins with the organocatalytic asymmetric addition of nitromethane to an imine generated in situ from an α-amido sulfone. This is followed by a spontaneous intramolecular cyclization to form the isoindolinone ring with high stereocontrol.[5][6]
Caption: Bifunctional activation by a thiourea organocatalyst.
Protocol 2: Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones
This protocol is based on the work of Palomo and coworkers using α-amido sulfones as imine precursors.[5][6]
Materials:
-
Methyl 2-((N-(tert-butoxycarbonyl)-N-(p-tolylsulfonyl)methyl)carbamoyl)benzoate (α-amido sulfone precursor, 1.0 equiv)
-
Nitromethane (CH₃NO₂) (5.0 equiv)
-
Takemoto's Catalyst (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 equiv)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a vial, dissolve the α-amido sulfone (0.1 mmol, 1.0 equiv) and Takemoto's catalyst (0.01 mmol, 10 mol%) in anhydrous toluene (1.0 mL).
-
Addition of Nucleophile: Add nitromethane (0.5 mmol, 5.0 equiv) to the solution.
-
Initiation and Reaction: Cool the mixture to -40 °C and stir for 30 minutes. The reaction is typically monitored for the consumption of the starting material.
-
Cyclization Step: After the initial addition step is complete (as judged by TLC), add finely powdered potassium carbonate (0.1 mmol, 1.0 equiv).
-
Warming and Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours to ensure complete cyclization.
-
Workup: Quench the reaction with water and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure 3-(nitromethyl)isoindolin-1-one.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC. High enantioselectivities (up to 98% ee) have been reported for this transformation.[5][6]
| Substrate Substituent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Boc | -40 to RT | 24 | 85 | 96 | [5] |
| N-Cbz | -40 to RT | 24 | 82 | 98 | [6] |
Table 2. Representative results for the organocatalytic aza-Henry/lactamization cascade.
Strategy 3: Transition Metal Catalysis
Transition metal catalysis offers a distinct and powerful approach for constructing the isoindoline core, often through C-H activation or intramolecular cross-coupling reactions. Palladium and rhodium are frequently the metals of choice, enabling transformations that are difficult to achieve by other means.[4][7]
Key Application: Palladium-Catalyzed Intramolecular α-Arylation
This strategy directly forms the C1-aryl bond of the isoindoline ring system. It involves the Pd(0)-catalyzed intramolecular coupling of an enolate, generated from an N-protected α-amino acid ester, with an ortho-halogenated benzyl group. The choice of ligand and base is crucial for achieving high yields and selectivity. While this specific example doesn't inherently install the C1-chirality in the coupling step (it relies on a chiral starting material), related enantioselective variants are an active area of research. A related strategy uses a chiral auxiliary for stereocontrol.[8][9]
Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular α-arylation.
Protocol 3: Synthesis of Isoindoline-1-carboxylic Acid Ester via Intramolecular Arylation
This protocol is representative of Pd-catalyzed cyclization methods to form the isoindoline ring.[7]
Materials:
-
Methyl N-Boc-N-(2-bromobenzyl)glycinate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 10 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (2.2 equiv)
-
Toluene, anhydrous
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%) to a flame-dried Schlenk tube. Add anhydrous toluene (2 mL) and stir at room temperature for 15 minutes.
-
Substrate Addition: Add a solution of the methyl N-Boc-N-(2-bromobenzyl)glycinate (1.0 mmol, 1.0 equiv) in anhydrous toluene (8 mL) to the catalyst mixture.
-
Reaction Initiation: Cool the mixture to 0 °C. Slowly add the LiHMDS solution (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise over 10 minutes.
-
Reaction Execution: After the addition, allow the reaction to warm to room temperature and then heat to 80 °C. Stir for 12 hours.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (15 mL). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the desired this compound methyl ester.
-
Analysis: Characterize the product by NMR and mass spectrometry to confirm its structure.
| Metal/Ligand | Base | Temp (°C) | Yield (%) | Note | Reference |
| Pd(OAc)₂ / XPhos | LiHMDS | 80 | High | Forms isoindoline | [7] |
| Pd(dba)₂ / BINAP | NaOtBu | 100 | Moderate | Can form isoindole | [7] |
| Pd(PPh₃)₄ / (PhO)₂PO₂H | - | 25 | 75 | Allylic amination | [9] |
Table 3. Conditions for transition metal-catalyzed synthesis of isoindoline derivatives.
Conclusion and Future Outlook
The enantioselective synthesis of this compound derivatives has been significantly advanced through the development of sophisticated catalytic systems. Chiral phase-transfer catalysis and organocatalysis offer operationally simple and environmentally benign routes, achieving excellent enantioselectivities through well-organized transition states directed by bifunctional catalysts. Concurrently, transition metal catalysis provides powerful and unique pathways for ring construction, including C-H activation and cross-coupling strategies.
The choice of method will depend on the specific target molecule, available starting materials, and desired scale. For cascade reactions that build complexity rapidly from simple precursors, PTC and organocatalysis are excellent choices. For substrates that are pre-functionalized for cyclization, transition metal catalysis offers a direct and efficient approach. Future research will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and applying these powerful methods to the synthesis of complex, biologically active molecules for the advancement of drug discovery.
References
- 1. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones [beilstein-journals.org]
- 4. Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: High-Purity Recovery of 2,3-Dihydro-1H-isoindole-1-carboxylic acid via Optimized Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. As a Senior Application Scientist, this guide is formulated based on fundamental crystallization principles and extensive laboratory experience to ensure both high purity and optimal yield. We will delve into the rationale behind solvent selection, provide a detailed, step-by-step protocol for both solvent screening and bulk purification, and offer a troubleshooting guide for common challenges. The methodologies described herein are designed to be self-validating, empowering researchers and drug development professionals to achieve consistent, high-quality results.
Introduction: The Critical Role of Purification
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[1] Crystallization is a cornerstone technique in the pharmaceutical industry for isolating and purifying APIs and their precursors.[2][3] It is a thermodynamically driven process where molecules self-assemble from a supersaturated solution into a highly ordered crystal lattice, effectively excluding impurities.[1]
This guide moves beyond a simple recitation of steps, explaining the causality behind each procedural choice to provide a robust and adaptable purification strategy.
Physicochemical Profile
Understanding the properties of the target compound is the foundation of developing a successful purification protocol.
| Property | Value | Source |
| CAS Number | 66938-02-1 | [4] |
| Molecular Formula | C₉H₉NO₂ | [4] |
| Molecular Weight | 163.17 g/mol | [4] |
| Appearance | Typically a solid (may be off-white or pinkish) | [5] |
| Predicted Boiling Point | 347.2 ± 42.0 °C | [4][6] |
| Predicted Density | 1.286 ± 0.06 g/cm³ | [4][6] |
| Predicted pKa | 1.80 ± 0.20 | [4][6] |
Anticipated Impurity Profile
The crude product may contain several types of impurities stemming from its synthesis:
-
Unreacted Starting Materials: For instance, if synthesized via deprotection, the BOC-protected precursor (1,3-Dihydro-isoindole-1,2-dicarboxylic acid 2-tert-butyl ester) could be present.[7]
-
Side-Reaction Products: Isoindole moieties can be reactive and prone to oxidation or polymerization, especially under harsh conditions.[8]
-
Residual Solvents and Reagents: Solvents from the preceding reaction or reagents like acids used for deprotection may persist.
The Science of Recrystallization: A Primer
The success of recrystallization hinges on a single, fundamental principle: the solubility of a solid in a solvent generally increases with temperature.[9] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[9][10][11]
Key Characteristics of an Ideal Solvent System:
-
High Solubilizing Power at Elevated Temperatures: Ensures the entire compound of interest can be brought into solution.[10]
-
Low Solubilizing Power at Low Temperatures: Maximizes the recovery of the purified compound upon cooling.[10]
-
Appropriate Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[11]
-
Inertness: The solvent must not react with the compound being purified.[11]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[10][11]
In cases where no single solvent meets these criteria, a mixed-solvent system (a "good" solvent paired with a "poor" or "anti-solvent") is employed.[10]
Experimental Protocol: Solvent System Selection
A systematic screening process is essential to identify the optimal solvent or solvent pair. This is a small-scale experiment designed to quickly assess solubility characteristics.
Materials and Equipment
-
Crude this compound (~500 mg)
-
Test tubes (e.g., 10 x 75 mm) and a test tube rack
-
Graduated cylinders or pipettes
-
Heating source (hot plate, sand bath, or heating mantle)
-
Ice bath
-
Glass stirring rods
-
Candidate Solvents: Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane.
Screening Procedure
-
Preparation: Place approximately 50-100 mg of the crude compound into several labeled test tubes.
-
Room Temperature Test: To each tube, add the candidate solvent dropwise (starting with ~0.5 mL) while stirring or agitating.[11] Record whether the solid dissolves completely, partially, or not at all. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[12]
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point.[11] Continue adding small aliquots of the hot solvent until the solid just dissolves. Record the approximate volume of solvent used. If a large volume of solvent is required, its utility is low.
-
Cooling & Crystallization Test: Once dissolved, allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[12]
-
Cold Insolubility Test: After cooling to room temperature, place the test tubes in an ice bath for 15-20 minutes.[12] Observe the quantity of crystals that form. A copious amount of precipitate indicates a good solvent.
-
Evaluation: Analyze the results. The best solvent is one that required a minimal amount of hot solvent for dissolution and produced a large quantity of crystals upon cooling. For this specific molecule, polar solvents like water, ethanol, or a water/ethanol mixture are promising starting points. A methanol/ether system has been reported for a related compound, suggesting a mixed-solvent approach may also be effective.[13]
Solvent Selection Decision Logic
Caption: Decision tree for single-solvent screening.
Protocol: Bulk Recrystallization Workflow
This protocol assumes a suitable solvent has been identified from the screening process. Safety glasses, lab coat, and appropriate gloves are mandatory.[4]
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation and splashing).
-
Add the chosen solvent in small portions, just enough to create a slurry.[12]
-
Heat the flask on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding small portions of hot solvent until the solid completely dissolves. Causality: Adding the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is the driving force for crystallization and ensures maximum yield.[1][9]
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, catalysts) are observed in the hot solution, they must be removed.
-
Pre-heat a separate flask containing a small amount of the pure solvent, along with a stemless or short-stemmed funnel fitted with fluted filter paper.
-
Causality: Pre-heating all equipment prevents premature crystallization of the product on the filter paper or in the funnel stem, a phenomenon known as "crashing out."
-
Quickly pour the hot solution through the pre-heated filtration setup into the clean flask.
-
-
Crystallization (Cooling Phase):
-
Cover the flask with a watch glass or loosely plugged with glass wool to prevent contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals. Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often impure, crystals.[9]
-
Once at room temperature, submerge the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum source and pour the crystallized slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent.
-
Causality: The cold solvent wash removes any residual mother liquor, which contains the soluble impurities, without dissolving a significant amount of the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram
Caption: The bulk recrystallization workflow.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. |
| No Crystal Formation | The solution is too dilute (not supersaturated). Nucleation is inhibited. | Induce crystallization by scratching the inner wall of the flask with a glass rod. Add a "seed crystal" from a previous successful batch. If all else fails, gently boil off some solvent to increase concentration and re-cool. |
| Poor Recovery / Low Yield | Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. Crystals were washed with too much or warm solvent. | Ensure the minimum amount of solvent is used. Cool the flask in the ice bath for a longer period. Consider partially evaporating the mother liquor to recover a second, less pure crop of crystals. Always wash with ice-cold solvent. |
| Colored Product | Colored impurities are present and were not removed. | If the impurity is insoluble, perform a hot filtration. If the impurity is soluble, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds. (Use with caution as it can also adsorb the product). |
Conclusion
The recrystallization protocol detailed in this application note provides a robust and scientifically grounded method for the purification of this compound. By systematically selecting a solvent system and carefully controlling the parameters of the crystallization process—particularly the cooling rate—researchers can consistently achieve high purity and good recovery. This method is fundamental to providing high-quality materials essential for the rigorous demands of drug discovery and development.
References
- 1. web.mit.edu [web.mit.edu]
- 2. syrris.com [syrris.com]
- 3. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 66938-02-1 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
Incorporation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid into peptidomimetics
Application Notes and Protocols
Topic: Incorporation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid into Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Strategic Introduction of Conformational Rigidity: A Guide to Incorporating this compound into Peptidomimetic Scaffolds
The transition from native peptides to therapeutically viable drugs is often hampered by poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to non-selective receptor binding. Peptidomimetics address these challenges by introducing structural modifications that retain the essential pharmacophoric elements of the parent peptide while improving its drug-like properties.[1][2] A powerful strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids to reduce the molecule's flexibility, thereby pre-organizing it into a bioactive conformation and enhancing binding affinity and selectivity.[3][4][5][6][7]
This compound, a bicyclic proline analogue, serves as an exceptional building block for this purpose. Its rigid isoindole scaffold imposes significant constraints on the peptide backbone, restricting the torsional angles (φ, ψ) and locking the side-chain orientation. This structural pre-organization can lead to a significant increase in proteolytic resistance and receptor binding affinity.[7]
This guide provides a comprehensive overview and detailed protocols for the synthesis of the requisite Fmoc-protected this compound building block and its subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind specific reagent choices, optimized coupling strategies for this sterically hindered secondary amine, and methods for the purification and characterization of the final peptidomimetic.
The Building Block: Synthesis and Protection
Successful incorporation begins with a high-quality, properly protected building block. The target molecule for Fmoc-based SPPS is Fmoc-L-2,3-dihydro-1H-isoindole-1-carboxylic acid. The synthesis of the unprotected amino acid has been previously described.[8][9] The critical step for the application scientist is the efficient N-protection of the secondary amine of the isoindole ring.
This protocol details the protection of the secondary amine using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), a common and efficient reagent for this transformation.[10]
Rationale: The use of Fmoc-OSu in an aqueous basic solution allows for a clean and high-yielding reaction. The basic conditions deprotonate the secondary amine, enhancing its nucleophilicity to attack the activated carbonyl of the Fmoc-OSu. The resulting Fmoc-protected amino acid is then precipitated by acidification.
Materials:
-
L-2,3-dihydro-1H-isoindole-1-carboxylic acid
-
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve L-2,3-dihydro-1H-isoindole-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃ solution.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion via TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography or recrystallization to obtain pure Fmoc-L-2,3-dihydro-1H-isoindole-1-carboxylic acid.
-
Characterize the final product via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram 1: Structure of the Key Building Block
Caption: Structure of Fmoc-L-2,3-dihydro-1H-isoindole-1-carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics
The incorporation of this compound presents a steric challenge. The secondary amine within the isoindole ring is significantly more hindered than the primary amine of a standard alpha-amino acid. This necessitates optimized coupling conditions to achieve high yields and avoid deletion sequences.[11][12]
Diagram 2: General SPPS Workflow
Caption: Workflow for incorporating the constrained amino acid via SPPS.
This protocol is designed for manual or automated SPPS on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Rationale for Reagent Selection:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is ideal for synthesizing peptides with a free C-terminal carboxylic acid, as it allows for cleavage under mildly acidic conditions that keep acid-labile side-chain protecting groups intact if desired.[13]
-
Coupling Reagent: Standard carbodiimide reagents like DIC are often inefficient for coupling to hindered secondary amines. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly recommended.[11][14] HATU, in the presence of a base like DIPEA, forms a highly reactive OAt-active ester that rapidly acylates the hindered amine, driving the reaction to completion and minimizing racemization.[11][14]
-
Strategy: A "double coupling" strategy is employed to ensure the reaction proceeds to completion. This involves performing the coupling step twice before moving to the next deprotection step.
Materials & Reagents:
-
Fmoc-protected amino acids (standard and the isoindole building block)
-
2-Chlorotrityl chloride resin (1.6 mmol/g loading)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Place 2-CTC resin (63 mg, 0.1 mmol) in a reaction vessel.
-
Swell the resin in anhydrous DCM for 30 minutes.
-
Dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in anhydrous DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
Cap any unreacted sites by adding methanol (0.8 mL per gram of resin) and shaking for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat with fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-L-2,3-dihydro-1H-isoindole-1-carboxylic acid (The Critical Step):
-
Pre-activation: In a separate vial, dissolve Fmoc-L-2,3-dihydro-1H-isoindole-1-carboxylic acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq) and vortex for 2 minutes.
-
First Coupling: Add the pre-activated solution to the deprotected resin. Shake at room temperature for 2 hours.
-
Wash: Drain the reaction vessel and wash with DMF (3x).
-
Second Coupling: Repeat the pre-activation and coupling steps with fresh reagents. Shake for another 2 hours.
-
Monitoring: Perform a Kaiser test (or alternative for secondary amines like the Chloranil test). If the test is positive (indicating free amine), a third coupling may be necessary.
-
Wash: Once coupling is complete (negative test), wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (using standard coupling conditions for non-hindered amino acids) to complete the peptide sequence.
-
-
Cleavage and Global Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: Work in a fume hood.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16][17]
-
Lyophilize the pure fractions to obtain the final peptidomimetic as a white powder.
-
-
Characterization:
Impact on Peptidomimetic Conformation
The primary reason for incorporating the isoindole scaffold is to induce a specific, rigid conformation. Unlike a flexible residue like Phenylalanine, which can adopt a wide range of backbone (φ, ψ) and side-chain (χ) torsional angles, the fused ring system of this compound severely restricts this rotational freedom.
-
Backbone Constraint: The φ (phi) angle is locked into a narrow range, typically around -60°, similar to proline. This rigidity can nucleate or stabilize secondary structures like β-turns.[3][5]
-
Side-Chain Constraint: The aromatic portion of the scaffold is fixed relative to the backbone, presenting a well-defined vector for interaction with a biological target.
Diagram 3: Conformational Constraint Principle
Caption: Comparison of flexibility between a standard vs. constrained residue.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling of Isoindole (Positive Kaiser/Chloranil test) | 1. Insufficient activation/coupling time. 2. Steric hindrance is too high for the chosen reagent. 3. Low quality of reagents (activator, base). | 1. Extend coupling time to 4 hours or overnight. 2. Increase equivalents of amino acid and coupling reagents to 5 eq. 3. Switch to a different high-efficiency coupling reagent like COMU.[14] 4. Ensure all reagents are fresh and solvents are anhydrous. |
| Low Final Yield | 1. Incomplete couplings leading to deletion sequences. 2. Premature cleavage from the resin during synthesis. 3. Loss of peptide during workup/purification. | 1. Implement double coupling for all hindered residues and verify completion. 2. If using a hyper-acid sensitive resin like 2-CTC, avoid any acidic conditions during washes. 3. Minimize transfer steps; ensure proper precipitation in cold ether. |
| Multiple Peaks in HPLC/MS | 1. Deletion sequences from incomplete coupling. 2. Racemization during the pre-activation step. 3. Side reactions during cleavage (e.g., re-attachment of protecting groups). | 1. Optimize coupling protocols as above. 2. Minimize pre-activation time before adding to the resin. Ensure the correct base and stoichiometry are used. 3. Use an effective scavenger cocktail during cleavage (e.g., TIS for trityl groups). |
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jacsdirectory.com [jacsdirectory.com]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of Isoindoline-1-Carboxylic Acid
Introduction
The isoindoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure provides a valuable template for the development of novel therapeutic agents. Isoindoline-1-carboxylic acid, a key building block, features a carboxylic acid moiety that serves as a versatile handle for chemical modification, enabling the synthesis of diverse compound libraries for biological screening.
This comprehensive guide provides detailed application notes and validated protocols for the derivatization of the carboxylic acid group of isoindoline-1-carboxylic acid. We will explore four principal transformations: amide bond formation, esterification, conversion to hydroxamic acid, and reduction to the corresponding primary alcohol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses critical parameters for successful synthesis and characterization.
Physicochemical Properties of Isoindoline-1-Carboxylic Acid
A thorough understanding of the starting material's properties is fundamental to successful derivatization.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | White to off-white solid | |
| IUPAC Name | 2,3-dihydro-1H-isoindole-1-carboxylic acid | [2] |
| Solubility | Soluble in many polar organic solvents like DMF, DMSO, and methanol. Limited solubility in water and non-polar solvents.[3][4] |
Core Derivatization Strategies
The carboxylic acid group of isoindoline-1-carboxylic acid can be readily transformed into a variety of functional groups. This guide will focus on the synthesis of amides, esters, hydroxamic acids, and the reduction to an alcohol.
Caption: Key derivatization pathways of isoindoline-1-carboxylic acid.
Amide Bond Formation: Synthesis of Isoindoline-1-Carboxamides
The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents to modulate pharmacological properties. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive species.
Mechanistic Insight: Carbodiimide-Mediated Coupling with HOBt
A widely used and reliable method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
Caption: Mechanism of EDC/HOBt mediated amide coupling.
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is susceptible to racemization and side reactions. HOBt intercepts this intermediate to form a more stable HOBt active ester, which then efficiently reacts with the amine to yield the desired amide with minimal epimerization.
Protocol: Synthesis of N-Benzyl-isoindoline-1-carboxamide
This protocol details the synthesis of a representative isoindoline-1-carboxamide.
Materials:
-
(S)-Isoindoline-1-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of (S)-isoindoline-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt·H₂O (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/EtOAc) to afford the pure N-benzyl-isoindoline-1-carboxamide.
Characterization:
-
¹H NMR: Expect characteristic signals for the isoindoline core protons, the benzylic protons of the benzyl group, and the aromatic protons. The amide NH proton will appear as a broad singlet or triplet.
-
¹³C NMR: The carbonyl carbon of the amide typically resonates in the range of 165-175 ppm.
-
IR (cm⁻¹): Look for a strong C=O stretch around 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed.
Esterification: Synthesis of Isoindoline-1-Carboxylates
Ester derivatives are valuable for modulating physicochemical properties such as solubility and cell permeability. Two common methods for esterification are the Fischer and Steglich procedures.
Fischer Esterification
This method involves the reaction of a carboxylic acid with an excess of an alcohol under acidic catalysis.[5][6] It is particularly suitable for simple, unhindered alcohols.
Protocol: Synthesis of Methyl (S)-isoindoline-1-carboxylate
-
Suspend (S)-isoindoline-1-carboxylic acid (1.0 eq) in methanol (used in large excess as the solvent).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (2.0 eq) or concentrated sulfuric acid (catalytic amount) dropwise.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.
Steglich Esterification
For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative.[7][8][9] This method utilizes a carbodiimide (like DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]
Protocol: Synthesis of Benzyl (S)-isoindoline-1-carboxylate
-
Dissolve (S)-isoindoline-1-carboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-8 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.
-
Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography.
Hydroxamic Acid Synthesis
Hydroxamic acids are potent metal-chelating agents and are a key pharmacophore in many enzyme inhibitors, notably histone deacetylase (HDAC) inhibitors.[11] They can be synthesized from carboxylic acids using coupling reagents similar to those for amide formation.
Protocol: Synthesis of (S)-N-hydroxyisoindoline-1-carboxamide
-
Combine (S)-isoindoline-1-carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt·H₂O (1.5 eq) in anhydrous DMF.
-
Add DIPEA (4.0 eq) and stir the mixture at room temperature for 15 minutes.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq) and stir at room temperature for 12-24 hours.
-
Work-up the reaction as described for the amide synthesis (Section 1.2). Purification is often achieved by preparative HPLC or crystallization.
Reduction to Primary Alcohol
Reduction of the carboxylic acid to a primary alcohol provides a different set of opportunities for further functionalization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[12]
Protocol: Synthesis of ((S)-isoindolin-1-yl)methanol
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add LiAlH₄ (2.0-3.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C.
-
Slowly add a solution of (S)-isoindoline-1-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench it cautiously by the sequential dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the solid and wash it thoroughly with THF or EtOAc.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate to yield the alcohol.
Work-up and Purification: General Considerations
The choice of work-up procedure is critical for isolating the desired product in high purity.
-
Aqueous Washes: Acidic washes (e.g., 1 M HCl) remove basic impurities like DIPEA and unreacted amines. Basic washes (e.g., saturated NaHCO₃) remove unreacted carboxylic acid and HOBt.
-
Drying Agents: Anhydrous MgSO₄ or Na₂SO₄ are commonly used to remove residual water from the organic phase.
-
Chromatography: Silica gel flash chromatography is the most common method for purifying the final products. The choice of eluent system will depend on the polarity of the derivative.
Analytical Characterization
Confirmation of the structure and purity of the synthesized derivatives is essential.
| Derivative | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
| Amide | Amide N-H (broad, 5-9), Ar-H, Aliphatic H | C=O (165-175) | N-H stretch (~3300), C=O stretch (1630-1680) |
| Ester | Ar-H, Aliphatic H from isoindoline and alcohol | C=O (170-175) | C=O stretch (1730-1750), C-O stretch (1100-1300) |
| Hydroxamic Acid | N-OH and N-H (broad, exchangeable), Ar-H, Aliphatic H | C=O (~165) | O-H and N-H stretches (broad, 3200-3400), C=O stretch (~1650) |
| Alcohol | O-H (broad, exchangeable), Ar-H, CH₂OH, Aliphatic H | CH₂OH (~60-65) | O-H stretch (broad, 3200-3600) |
Note: The exact chemical shifts and stretching frequencies will vary depending on the specific derivative and the solvent used for analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. (S)-Isoindoline-1-carboxylic acid | C9H9NO2 | CID 34178592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: Strategic N-Alkylation of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid
Abstract
The 2,3-dihydro-1H-isoindole (isoindoline) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic framework provides a valuable template for designing molecules that interact with a wide range of biological targets.[2][3] Specifically, 2,3-dihydro-1H-isoindole-1-carboxylic acid presents a unique synthetic challenge and opportunity. The secondary amine and the carboxylic acid moieties offer two points for diversification, but their simultaneous presence necessitates highly selective chemical transformations. This guide provides an in-depth exploration of the strategic N-alkylation of this bifunctional molecule, a key transformation for Structure-Activity Relationship (SAR) studies and the optimization of drug-like properties. We will dissect the causality behind various synthetic approaches, from classic protection-based methods to modern catalytic strategies, and provide detailed, field-proven protocols for their execution.
Scientific Rationale: The Chemoselectivity Challenge
The core synthetic problem in the N-alkylation of this compound is achieving chemoselectivity. The secondary amine is a nucleophile, but the carboxylic acid is acidic and can interfere with many reaction conditions, particularly those employing bases or organometallic reagents. Furthermore, the carboxylic acid itself can be a target for certain reagents. Therefore, a successful strategy must selectively target the nitrogen atom while preserving the carboxyl group.
Three primary strategies are commonly employed, each with distinct advantages and mechanistic underpinnings:
-
Strategy 1: Protect-Alkylate-Deprotect. This classic and robust approach involves first converting the carboxylic acid to a less reactive ester. The ester is then subjected to N-alkylation, and the sequence is completed by hydrolyzing the ester back to the carboxylic acid. This method offers broad compatibility with various alkylation techniques.
-
Strategy 2: Reductive Amination on the Ester. A variation of the first strategy, this method also begins with esterification. The secondary amine of the ester is then reacted with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ to the N-alkylated product. This is particularly useful for introducing more complex alkyl groups.[4]
-
Strategy 3: Direct Catalytic Reductive N-Alkylation. This modern and highly atom-economical approach directly uses the carboxylic acid as the precursor to the alkylating agent.[5] The reaction involves the in situ formation of an amide, followed by its reduction, often using silanes as the hydride source and a catalyst.[5][6] This avoids protection/deprotection steps, streamlining the synthesis.
Application Notes for Drug Development
The N-substituent on the isoindoline ring plays a pivotal role in modulating a compound's pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of N-alkylated analogs is fundamental for probing the steric and electronic requirements of a biological target. Introducing groups of varying size, lipophilicity, and polarity can elucidate key binding interactions.
-
Modulating Physicochemical Properties: N-alkylation directly impacts a molecule's properties.
-
Lipophilicity: Adding alkyl chains increases lipophilicity (logP), which can affect cell permeability and plasma protein binding.
-
Basicity (pKa): The nature of the N-alkyl group influences the basicity of the nitrogen atom, which is critical for salt formation, solubility, and interaction with acidic residues in protein binding pockets.
-
Metabolic Stability: Introducing specific alkyl groups can block sites of metabolic oxidation, thereby increasing the compound's half-life.
-
-
Accessing Novel Chemical Space: The nitrogen atom serves as a versatile anchor point for introducing complex functionalities, enabling the construction of novel molecular architectures that would be difficult to access otherwise.
Core Methodologies and Experimental Protocols
Method 1: N-Alkylation via Ester Protection and Direct Alkylation
This method relies on a standard SN2 reaction. The initial esterification of the carboxylic acid prevents its acidic proton from interfering with the base required for the alkylation step. The choice of a non-nucleophilic base is critical to deprotonate the amine nitrogen without promoting unwanted side reactions.
Causality Behind Experimental Choices:
-
Esterification (e.g., Methyl Ester): Using SOCl₂ in methanol is a classic and efficient way to form the methyl ester. It proceeds through an acid chloride intermediate, is fast, and the byproducts (SO₂ and HCl) are volatile.
-
Base (e.g., K₂CO₃, Cs₂CO₃): A mild inorganic base like potassium carbonate is sufficient to deprotonate the secondary amine, making it nucleophilic. Cesium carbonate can sometimes accelerate SN2 reactions due to the "cesium effect".[7]
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is required to dissolve the reagents and facilitate the SN2 mechanism without solvating the nucleophile too strongly.
-
Saponification (e.g., LiOH): Lithium hydroxide is often preferred for hydrolyzing hindered esters or when milder conditions are needed compared to NaOH or KOH.
Workflow Diagram: Protect-Alkylate-Deprotect Strategy
Caption: Workflow for N-alkylation using a protection strategy.
Protocol 1: Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid
Step 1a: Synthesis of Methyl 2,3-dihydro-1H-isoindole-1-carboxylate
-
Suspend this compound (1.0 equiv) in anhydrous methanol (0.1 M).
-
Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂) (1.2 equiv) dropwise via syringe. Caution: Exothermic reaction, HCl gas evolved.
-
Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo to yield the crude methyl ester hydrochloride salt, which can be used directly or neutralized with a mild base (e.g., sat. NaHCO₃ solution) and extracted with ethyl acetate.
Step 1b: N-Benzylation
-
Dissolve the crude methyl 2,3-dihydro-1H-isoindole-1-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add potassium carbonate (K₂CO₃) (2.5 equiv) to the solution.
-
Add benzyl bromide (1.1 equiv) dropwise.
-
Stir the mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-benzyl-2,3-dihydro-1H-isoindole-1-carboxylate.
Step 1c: Saponification
-
Dissolve the purified ester (1.0 equiv) in a mixture of THF/water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv).
-
Stir vigorously at room temperature for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Acidify the reaction mixture to pH ~4-5 with 1 M HCl.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product.
Method 2: N-Alkylation via Reductive Amination of the Ester
Reductive amination is a powerful method for forming C-N bonds. It proceeds via the formation of an iminium ion from the amine and a carbonyl compound, which is then reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the unreacted aldehyde.[4]
Protocol 2: Synthesis of 2-(Cyclohexylmethyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid
Step 2a: Esterification
-
Prepare methyl 2,3-dihydro-1H-isoindole-1-carboxylate as described in Step 1a .
Step 2b: Reductive Amination
-
Dissolve the methyl ester (1.0 equiv) and cyclohexanecarbaldehyde (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions. Note: The reaction can be slightly exothermic.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 8-16 hours. Monitor by TLC/LC-MS.
-
Once the reaction is complete, quench carefully by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield methyl 2-(cyclohexylmethyl)-2,3-dihydro-1H-isoindole-1-carboxylate.
Step 2c: Saponification
-
Hydrolyze the resulting ester to the carboxylic acid as described in Step 1c .
Method 3: Direct Catalytic Reductive N-Alkylation with a Carboxylic Acid
This advanced method leverages the carboxylic acid substrate itself as the electrophile precursor, offering superior efficiency. The reaction typically involves a two-step, one-pot process where a silane first mediates the formation of an amide between the secondary amine and a second carboxylic acid (the desired alkyl group donor). A catalyst, such as a zinc or ruthenium complex, then facilitates the reduction of this newly formed tertiary amide by the silane to furnish the N-alkylated product.[5][8][9]
Causality Behind Experimental Choices:
-
Carboxylic Acid as Electrophile: Using a carboxylic acid is advantageous as they are often more stable, less volatile, and more readily available than the corresponding aldehydes.[5]
-
Silane (e.g., Phenylsilane): Phenylsilane serves a dual role: it first acts as a dehydrating agent to promote amide bond formation and then as the terminal reductant (hydride source) for the amide reduction.[5]
-
Catalyst (e.g., Zn(OAc)₂): Zinc acetate is a practical and effective catalyst for the reduction of tertiary amides by silanes.[5]
Mechanism Diagram: Direct Reductive N-Alkylation
Caption: Mechanism of direct N-alkylation using a carboxylic acid.
Protocol 3: One-Pot Synthesis of 2-(4-Fluorobenzyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid Note: This protocol is adapted from general procedures for the reductive alkylation of amines with carboxylic acids and should be optimized for this specific substrate.[5]
-
To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 equiv) and 4-fluorobenzoic acid (1.05 equiv).
-
Add phenylsilane (2.5 equiv) via syringe.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the initial amidation reaction.
-
Add the reduction catalyst, zinc acetate (Zn(OAc)₂) (10 mol%).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS, observing the consumption of the intermediate amide.
-
Upon completion, cool the reaction to room temperature and quench by the careful addition of 1 M NaOH.
-
Dilute with ethyl acetate and filter the mixture through a pad of celite to remove inorganic salts.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
Data Summary and Method Comparison
| Feature | Method 1: Direct Alkylation | Method 2: Reductive Amination | Method 3: Direct Catalytic |
| Key Reagents | Alkyl Halide, Base, Ester | Aldehyde/Ketone, NaBH(OAc)₃, Ester | Carboxylic Acid, Silane, Catalyst |
| Number of Steps | 3 (Esterify, Alkylate, Saponify) | 3 (Esterify, Aminate, Saponify) | 1 (One-pot) |
| Pros | Robust, reliable, wide halide scope | Excellent for complex/sterically hindered groups, mild conditions. | Highly atom-economical, avoids protection, uses stable carboxylic acids.[5][10] |
| Cons | Risk of over-alkylation, requires pre-formed alkyl halide.[11][12] | Requires pre-formed aldehyde/ketone, which may be unstable. | Catalyst may be sensitive, may require higher temperatures, substrate scope can be catalyst-dependent. |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
| Functional Group Tolerance | Moderate (sensitive to strong bases) | High (NaBH(OAc)₃ is selective) | High (avoids strong bases/nucleophiles) |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Catalytic methods for the synthesis of substituted isoindolines
An Application Guide to Modern Catalytic Methodologies for the Synthesis of Substituted Isoindolines
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline core is a privileged heterocyclic motif integral to a vast array of functional molecules, from critical pharmaceuticals to advanced materials.[1][2] Its rigid, bicyclic structure provides a versatile three-dimensional framework for molecular design, leading to potent biological activity and unique photophysical properties. Clinically approved drugs such as the diuretic chlorthalidone and the novel antipsychotic lenalidomide feature this core structure, highlighting its importance in drug development.[3] Traditionally, the synthesis of substituted isoindolines involved multi-step sequences, often requiring harsh conditions.[4] However, the advent of modern catalytic chemistry has revolutionized access to these valuable compounds, enabling more efficient, atom-economical, and stereoselective routes.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining key catalytic methods for the synthesis of substituted isoindolines. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-tested protocols, and offer expert insights to ensure successful implementation in the laboratory. The methodologies covered include transition-metal catalysis, organocatalysis, and cycloaddition reactions, providing a comprehensive toolkit for accessing this critical molecular scaffold.
Transition-Metal Catalysis: C-H Activation and Annulation Strategies
Transition-metal catalysis represents the most powerful and versatile approach for constructing the isoindoline ring system. These methods often proceed via intramolecular C-H activation, a process that forms C-C or C-N bonds directly from ubiquitous C-H bonds, thereby maximizing atom economy.[5] Palladium and rhodium are the most prominent metals in this domain.
Rhodium-Catalyzed Annulation of Benzamides with Olefins
Rhodium(III) catalysis has emerged as a highly effective tool for the synthesis of isoindolinones (a subset of isoindolines) through the annulation of N-substituted benzamides with olefins.[5][6] This strategy relies on an amide directing group to orchestrate the regioselective activation of an ortho C-H bond, followed by coupling with an alkene partner.
The catalytic cycle, as depicted below, is initiated by the coordination of the benzamide substrate to the Rh(III) catalyst. A concerted metalation-deprotonation (CMD) step, facilitated by a carboxylate base, leads to the formation of a five-membered rhodacycle intermediate. This key intermediate then undergoes migratory insertion of the olefin. Subsequent β-hydride elimination and reductive elimination steps yield the annulated isoindolinone product and regenerate the active Rh(III) catalyst.[5] An oxidant, typically a copper salt, is required to facilitate the regeneration of the catalyst.[5]
References
- 1. research.abo.fi [research.abo.fi]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Byproducts formed during isoindole synthesis and their identification
Technical Support Center: Isoindole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for isoindole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying isoindole-based compounds. The inherent reactivity and instability of the isoindole core make its synthesis a formidable challenge, often leading to a variety of byproducts that can complicate purification and reduce yields.[1][2][3]
This document moves beyond standard protocols to provide a deeper understanding of why specific issues arise and offers field-tested solutions to overcome them. We will explore the common byproducts formed, detail robust methods for their identification, and provide troubleshooting guides for the practical issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What makes the isoindole ring system so unstable and prone to side reactions?
The instability of 2H-isoindole stems from its o-quinoid structure, which is a high-energy arrangement. This makes the molecule highly reactive and susceptible to a number of degradation pathways. The primary routes of decomposition are:
-
Oxidation: The electron-rich pyrrole ring readily reacts with atmospheric oxygen, leading to complex degradation products.[2]
-
Polymerization: The high reactivity of the isoindole nucleus can lead to self-condensation or polymerization, especially at higher concentrations or temperatures.[2]
-
Diels-Alder Dimerization: Isoindoles can act as both a diene and a dienophile, leading to dimerization or reactions with other components in the mixture.[3]
Q2: What are the most common classes of byproducts I should expect?
During isoindole synthesis, you are likely to encounter one or more of the following byproduct classes:
-
Oxidized Species: Products resulting from the reaction with atmospheric or residual oxygen.
-
Isoindolinones and Phthalimides: Formed in the presence of water or other nucleophiles, particularly when starting from precursors like phthalonitriles or phthalic anhydrides.[4][5][6]
-
Polymers/Oligomers: Ill-defined, often insoluble materials resulting from the self-reaction of the isoindole product.[2]
-
Incompletely Reacted Starting Materials or Intermediates: Often co-elute with the product, complicating purification.
-
Cycloadducts: Diels-Alder adducts formed if the isoindole is generated in the presence of dienophiles or undergoes self-dimerization.
Q3: How do substituents on the isoindole core affect stability?
Substituents play a critical role. Electron-withdrawing groups (e.g., esters, nitriles) can help to stabilize the isoindole ring by reducing the electron density and lowering the energy of the Highest Occupied Molecular Orbital (HOMO), making it less susceptible to oxidation.[2][7] Conversely, sterically bulky groups can provide kinetic stability by physically hindering intermolecular reactions like polymerization or dimerization.[7]
Troubleshooting Guide: From Reaction to Purification
This section addresses specific problems encountered during isoindole synthesis experiments.
Problem 1: Very Low or No Yield of the Desired Isoindole Product
Scenario: You've completed the reaction, and TLC/LC-MS analysis of the crude mixture shows little to no desired product, but rather a complex mixture of other spots or baseline material.
| Possible Cause | Underlying Chemistry & Rationale | Troubleshooting Steps |
| Atmospheric Oxidation | The high-energy o-quinoid system is highly susceptible to oxidation. Even trace amounts of oxygen can lead to rapid degradation, often forming a complex mixture of polar, colored byproducts.[2] | 1. Inert Atmosphere: Ensure the entire workflow (reaction, workup, and purification) is conducted under a rigorously maintained inert atmosphere (e.g., high-purity Argon or Nitrogen).[2] 2. Degas Solvents: Thoroughly degas all solvents and reagents before use via sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum. |
| Thermal Degradation / Polymerization | Isoindole syntheses can be exothermic. Localized hot spots in the reaction vessel, especially during scale-up, can accelerate decomposition and polymerization pathways, leading to insoluble tars.[2] | 1. Strict Temperature Control: Use a cryostat or an ice bath to maintain the recommended reaction temperature. For additions, add reagents dropwise to control any exotherm.[2] 2. Dilution: Run the reaction at a lower concentration to reduce the probability of intermolecular polymerization reactions. |
| Acid/Base Instability | The isoindole ring can be sensitive to strongly acidic or basic conditions, which may be present from reagents or during workup, leading to hydrolysis or rearrangement.[2] | 1. pH Control: If possible, buffer the reaction mixture. 2. Mild Workup: During aqueous workup, use mild reagents like saturated ammonium chloride (for quenching bases) or sodium bicarbonate (for quenching acids) and minimize contact time.[2] |
| In-situ Trapping Failure | Many isoindoles are too unstable to isolate and are generated with the intention of being immediately trapped (e.g., via a Diels-Alder reaction). If the trapping agent is not reactive enough or is added too slowly, the isoindole will decompose. | 1. Optimize Trapping Agent: Ensure the dienophile or other trapping agent is present in the reaction mixture as the isoindole is being formed. 2. Stoichiometry: Use a suitable excess of the trapping agent to ensure the trapping reaction outcompetes decomposition pathways. |
Problem 2: Product Decomposes During Chromatographic Purification
Scenario: The crude mixture shows a promising product spot on TLC, but after attempting flash chromatography on silica or alumina, the collected fractions show low recovery and the appearance of new, often more polar, impurity spots.
| Possible Cause | Underlying Chemistry & Rationale | Troubleshooting Steps |
| Decomposition on Acidic Silica Gel | The acidic surface of standard silica gel can catalyze the decomposition or polymerization of sensitive isoindoles. The high surface area and prolonged contact time exacerbate this issue.[2] | 1. Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia to neutralize the acidic sites. Let it stand for an hour before packing the column.[8] 2. Use Alternative Stationary Phases: Consider using less acidic media like Florisil, neutral alumina, or C18 reverse-phase silica.[2] |
| Air Oxidation on the Column | As the product band slowly moves down the column, it is exposed to oxygen dissolved in the eluent, leading to on-column degradation. | 1. Degas Eluent: Sparge your chromatography solvents with an inert gas before and during the run. 2. Run Column Under Positive Pressure: Maintain a positive pressure of nitrogen or argon over the column head to minimize air exposure. |
| Avoid Chromatography Altogether | For many unstable compounds, chromatography is simply not a viable purification method, especially at scale. | 1. Crystallization/Precipitation: Attempt to purify the product by crystallization from a suitable solvent system. This is often less harsh and more scalable.[2] 2. Distillation: For thermally stable, volatile isoindoles, high-vacuum distillation (e.g., Kugelrohr or short-path) can minimize thermal exposure.[2] |
Byproduct Identification Center
A critical step in troubleshooting is identifying what went wrong. This section provides a workflow and protocols for characterizing the common byproducts of isoindole synthesis.
Visualizing the Byproduct Investigation Workflow
The following diagram outlines a systematic approach to identifying unknown byproducts in your crude reaction mixture.
Caption: Workflow for systematic byproduct identification.
Common Byproducts and Their Analytical Signatures
This table summarizes key characteristics to look for when analyzing your data.
| Byproduct Class | Mass Spectrometry (MS) Signature | 1H NMR Key Features | 13C NMR Key Features |
| Oxidized Isoindole | [M+16] or [M+32] peaks corresponding to mono- or di-oxygenation. | Loss of aromaticity, appearance of new signals in the aliphatic region, potential downfield shifts of remaining aromatic protons. | Appearance of new sp3 carbons, signals for C-O bonds (~50-80 ppm) or C=O bonds (>160 ppm). |
| Isoindolinone | Molecular weight corresponding to the addition of an oxygen atom and loss of a double bond equivalent from the isoindole. | Appearance of a methylene (CH2) signal, often a singlet around 4.5-5.0 ppm. Presence of an N-H proton if unsubstituted. | Signal for a carbonyl (C=O) carbon around 165-175 ppm. Signal for a methylene (CH2) carbon around 45-55 ppm. |
| Phthalimide | Molecular weight corresponding to the addition of two oxygen atoms relative to the isoindole core. | Highly symmetric spectrum for the aromatic region if unsubstituted. Absence of pyrrolic or methylene protons. | Two carbonyl (C=O) signals around 167-170 ppm. Fewer aromatic signals due to symmetry. |
| Polymer/Oligomer | Broad, unresolved peaks in MS or MALDI-TOF. Often insoluble and difficult to analyze. | Broad, poorly resolved humps in the aromatic and aliphatic regions. Loss of sharp, distinct signals. | Similar to 1H NMR, signals are often broad and difficult to interpret. |
| Diels-Alder Dimer | [2M] peak, where M is the molecular weight of the isoindole. | Complex spectrum with many signals in the aliphatic region due to the new stereocenters formed. Reduced number of aromatic protons compared to two monomers. | A large number of sp3 carbon signals corresponding to the newly formed cycloalkane framework. |
Experimental Protocol: Byproduct Identification via NMR and MS
This protocol provides a standardized method for preparing and analyzing a complex crude reaction mixture.
Objective: To obtain high-quality spectroscopic data for the identification of byproducts.
Materials:
-
Crude reaction mixture
-
Deuterated solvents (e.g., CDCl3, DMSO-d6)
-
NMR tubes
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)
-
0.22 µm syringe filters
-
Vials for LC-MS
Procedure:
-
Initial Workup & Sample Prep:
-
After the reaction is complete, quench as required (e.g., with water or sat. NH4Cl).
-
Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Crucial Step: Do not leave the crude product exposed to air or light. Immediately prepare samples for analysis.
-
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the crude mixture in ~0.6 mL of a suitable deuterated solvent.
-
If the material is insoluble, this may indicate polymerization. Try a more polar solvent like DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Acquire a 13C{1H} NMR spectrum.
-
If the mixture is complex but signals are visible, proceed to 2D NMR. Acquire COSY (for 1H-1H correlations) and HMBC/HSQC (for 1H-13C correlations) spectra. These are invaluable for piecing together fragments of unknown structures.[3]
-
-
LC-MS Sample Preparation & Analysis:
-
Prepare a dilute solution of the crude mixture (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
-
Run an LC-MS analysis using a gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the components and obtain their molecular weights.
-
-
Data Interpretation:
-
Correlate the molecular weights from the LC-MS with the peaks in the chromatogram.
-
Use the table above to form hypotheses about the identities of the major byproducts based on their mass.
-
Use the 1D and 2D NMR data to confirm the structures. For example, an HMBC correlation from a methylene proton singlet (~4.8 ppm) to a carbonyl carbon (~170 ppm) is strong evidence for an isoindolinone substructure.
-
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Optimization of reaction conditions for high yield of 2,3-Dihydro-1H-isoindole-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2,3-dihydro-1H-isoindole-1-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure you can achieve high yields and purity reliably.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing the this compound core structure?
There are several effective methods, but two prevalent strategies are:
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Palladium-Catalyzed Intramolecular α-Arylation: This is a robust and modern method that involves the cyclization of an α-(2-halobenzylamino) ester. It offers excellent control and applicability to a range of substituted derivatives. The reaction typically uses a Pd(0) catalyst, such as Pd(PPh₃)₄, with a suitable base.[1][2]
-
Deprotection of a Protected Precursor: This route involves synthesizing an N-protected version of the target acid, such as an N-Boc derivative, which is then deprotected in the final step. For example, N-Boc-1,3-dihydro-2H-isoindole-1-carboxylic acid can be deprotected using HCl gas in an appropriate solvent to yield the hydrochloride salt of the final product.[3]
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Classical Cyclization: Older methods may involve the reaction of α,α′-dibromo-o-xylene with a primary amine (or ammonia equivalent for the parent structure) in a basic medium to form the isoindoline ring.[4] While effective for the core ring, incorporating the carboxylic acid can be less direct.
Q2: In the palladium-catalyzed cyclization, what is the role of the base and solvent?
The choice of base and solvent is critical for selectively forming the desired isoindoline (the dihydro-isoindole structure) over the oxidized isoindole.
-
Base (e.g., K₃PO₄): The base is required to deprotonate the α-carbon of the ester, forming an enolate. This enolate is the active nucleophile that attacks the aryl halide in the palladium-catalyzed cycle. Potassium phosphate (K₃PO₄) is a common choice as it is strong enough to promote enolate formation without causing significant side reactions like ester hydrolysis.[1][2]
-
Solvent (e.g., THF vs. DMF): The solvent choice directly influences the reaction outcome.
-
Tetrahydrofuran (THF): Using a less polar, aprotic solvent like THF at higher temperatures (e.g., 110 °C in a sealed tube) favors the formation of the desired saturated isoindoline ring.[2]
-
Dimethylformamide (DMF): A more polar aprotic solvent like DMF, especially in the presence of additives like phenol, can promote an elimination step after cyclization, leading to the aromatic isoindole as the major product.[1][2]
-
Q3: My final product is the methyl or ethyl ester. How do I obtain the free carboxylic acid?
Standard ester hydrolysis procedures are effective. You can treat the ester with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or methanol/water. Following the complete consumption of the ester (monitored by TLC or LC-MS), the reaction is acidified with an acid like HCl to protonate the carboxylate and precipitate the desired carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium-catalyzed synthesis of this compound esters, a common precursor to the final acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(PPh₃)₄ catalyst may have degraded due to exposure to air/moisture. | 1. Use a fresh bottle of catalyst or one stored properly under an inert atmosphere. Ensure the reaction is set up under nitrogen or argon. |
| 2. Insufficiently Anhydrous Conditions: Water can quench the enolate intermediate and interfere with the catalyst. | 2. Use anhydrous solvents (THF is particularly hygroscopic). Dry glassware thoroughly before use. | |
| 3. Incorrect Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the C-C bond formation. | 3. Ensure the reaction is heated to the specified temperature (e.g., 110 °C).[2] Use an oil bath with a temperature controller for accuracy. | |
| Incomplete Conversion | 1. Reaction Time Too Short: The intramolecular cyclization can be slow, especially with sterically hindered substrates. | 1. Monitor the reaction progress using TLC or LC-MS. Extend the reaction time (e.g., from 24h to 36h) if starting material persists. |
| 2. Poor Quality Starting Material: Impurities in the α-(2-iodobenzylamino) ester can inhibit the catalyst. | 2. Purify the starting material by column chromatography before use. Confirm its identity and purity by ¹H NMR and LC-MS. | |
| Formation of Aromatic Isoindole Instead of Isoindoline | 1. Incorrect Solvent Choice: As discussed in the FAQ, using DMF promotes the formation of the isoindole.[1][2] | 1. For the isoindoline product, use THF as the solvent.[2] |
| 2. Air (Oxygen) Leak: The isoindoline product can be susceptible to oxidation to the more stable aromatic isoindole, especially at high temperatures. | 2. Ensure the reaction vessel (e.g., sealed tube) is properly sealed and maintained under an inert atmosphere throughout the reaction and workup. | |
| Difficulty in Purification | 1. Co-eluting Impurities: Side products may have similar polarity to the desired product. | 1. Optimize column chromatography conditions. Try different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes). A gradient elution is often necessary.[1][2] |
| 2. Product is an Oil: The product may not crystallize easily. | 2. If the product is an oil after chromatography, try triturating with a non-polar solvent like hexanes or ether to induce solidification. |
Visualizing the Process
Reaction Pathway: Pd-Catalyzed Intramolecular α-Arylation
The diagram below illustrates the key transformation from the linear precursor to the cyclized isoindoline product.
Caption: Key transformation in the synthesis of the isoindoline core.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues leading to low product yield.
References
Preventing racemization during the synthesis of chiral isoindoline-1-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of isoindoline-1-carboxylic acid and its derivatives. This valuable chiral scaffold is a cornerstone in the development of novel therapeutics and advanced materials. However, maintaining its stereochemical integrity throughout a synthetic sequence is a significant challenge. The acidic proton at the α-carbon (C1) makes the stereocenter highly susceptible to racemization, particularly under basic or harsh acidic conditions.
This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately prevent the loss of enantiomeric purity in your experiments. We will explore the underlying mechanisms of racemization and offer practical, step-by-step protocols to ensure your synthesis delivers the desired stereoisomer with high fidelity.
Understanding the Core Problem: The Mechanism of Racemization
Before troubleshooting, it's crucial to understand why racemization occurs. The primary pathway for the loss of stereochemical integrity at the α-carbon of an amino acid derivative involves the formation of a planar, achiral intermediate.[1]
Key Steps in Racemization:
-
Deprotonation: A base removes the acidic proton from the α-carbon (the stereocenter).
-
Formation of an Achiral Intermediate: This abstraction results in the formation of a planar carbanion (enolate). This intermediate is achiral because the negative charge is delocalized across the p-orbitals, rendering the structure flat.[1][2]
-
Reprotonation: The planar intermediate can be reprotonated from either face with equal probability. Protonation from one side regenerates the original enantiomer, while protonation from the opposite side forms its mirror image (the other enantiomer).
-
Result: Over time, this process leads to a 50:50 mixture of both enantiomers, known as a racemic mixture.
Factors that stabilize the carbanion intermediate, such as resonance with adjacent aromatic rings or carbonyl groups, will accelerate the rate of racemization.[2]
References
Technical Support Center: Purification of 2,3-Dihydro-1H-isoindole-1-carboxylic acid
Welcome to the technical support center for 2,3-Dihydro-1H-isoindole-1-carboxylic acid (CAS 66938-02-1). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. As an amino acid with a unique bicyclic structure, its purification presents distinct challenges that standard protocols may not adequately address. This document synthesizes field-proven insights and troubleshooting strategies to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I should expect after synthesis? A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: For instance, if synthesizing via deprotection, you may have residual N-Boc-2,3-dihydro-1H-isoindole-1-carboxylic acid.[1]
-
Reagents and Catalysts: Residual hydrogenation catalysts (e.g., Rh/C) or coupling agents may be present.[2]
-
Side-Products: Incomplete reactions or side reactions can lead to structurally similar impurities.
-
Oxidation Products: The tetrahydroisoquinoline core can be susceptible to aerial oxidation, leading to the formation of aromatic isoindole species, which can be difficult to remove.[3]
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction or work-up.
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it? A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent, or when impurities are inhibiting crystal nucleation.
-
Causality: The zwitterionic nature of this amino acid can lead to complex solubility behavior.
-
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. Avoid crashing the product out in an ice bath.
-
Use a More Dilute Solution: Oiling out is often a concentration effect. Add more solvent to the heated mixture before cooling.
-
Change Solvent System: Screen for a solvent system where the compound has high solubility when hot and very low solubility when cold. A co-solvent or anti-solvent system (e.g., methanol/ether, ethanol/hexane) is often effective.[2]
-
Seed the Solution: Add a single, pure crystal of the target compound to the cooled, supersaturated solution to induce nucleation.
-
Q3: I'm having difficulty visualizing my compound on a standard UV-visualized TLC plate. Are there better methods? A3: Yes, this is a common issue. The 2,3-dihydroisoindole core lacks a strong, extended chromophore, resulting in weak UV absorbance.
-
Causality: The molecule's electronic structure does not absorb strongly at the standard 254 nm wavelength used for TLC visualization. While some carboxylic acids can be visualized, it is often faint.[4][5]
-
Solutions:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the oxidizable secondary amine, appearing as a yellow/brown spot on a purple background.
-
Ninhydrin Stain: As a secondary amino acid, it will react with ninhydrin upon heating to produce a characteristic colored spot (often yellow or orange).
-
Iodine Chamber: The compound will adsorb iodine vapor, appearing as a temporary brown spot.
-
Q4: Can I use standard normal-phase silica gel chromatography for this compound? A4: It is generally not recommended. The polar, zwitterionic nature of an amino acid leads to very strong, often irreversible, binding to the acidic silanol groups of standard silica gel. This results in significant tailing, poor separation, and low recovery.
-
Solutions:
-
Reverse-Phase Chromatography (C18): This is a more suitable option, using a polar mobile phase like water/acetonitrile or water/methanol with a pH modifier (e.g., 0.1% TFA or formic acid) to ensure the compound is in a single ionic form.
-
Ion-Exchange Chromatography: This technique is specifically designed for charged molecules and can provide excellent separation based on the compound's acidic and basic functional groups.
-
Treated Silica: If you must use silica, you can try neutralizing the column by pre-eluting with a mobile phase containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to cap the acidic sites.
-
Section 2: Troubleshooting Guides by Purification Method
This section provides detailed protocols and troubleshooting for the most effective purification techniques.
Purification via Acid-Base Extraction
This method leverages the amphoteric nature of the molecule—its ability to act as both an acid (carboxylic acid) and a base (secondary amine)—to separate it from neutral or single-charged impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If solubility is low, a co-solvent like THF may be needed.
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The carboxylate salt will partition into the aqueous layer, leaving neutral and basic impurities in the organic layer.
-
Separation: Separate the aqueous layer. Wash the organic layer again with the basic solution to ensure complete extraction. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify with 1M HCl with vigorous stirring until the pH is ~1-2. The pure product should precipitate out as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexane) to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
| Problem | Probable Cause | Recommended Solution |
| Emulsion Formation | High concentration of impurities acting as surfactants; vigorous shaking. | Add brine (saturated NaCl solution) to break the emulsion. Use gentle, swirling inversions instead of vigorous shaking. Filter the entire mixture through a pad of Celite. |
| Low Recovery After Precipitation | Incomplete precipitation; compound has some solubility in acidic water. | Ensure the pH is sufficiently acidic (pH < pKa). Keep the solution cold during and after acidification to minimize solubility. If the product remains in solution, extract the acidified aqueous phase back into an organic solvent (e.g., EtOAc), then dry and concentrate the organic layer. |
| Product is Still Impure | An acidic or basic impurity with similar pKa values is co-extracting. | Repeat the entire acid-base extraction cycle. Follow up with a recrystallization step for final polishing. |
Purification via Recrystallization
Recrystallization is ideal for removing small amounts of impurities and for obtaining a high-purity, crystalline final product.
-
Solvent Selection: Identify a "soluble" solvent (e.g., methanol, ethanol) in which the compound is readily soluble at elevated temperatures and an "anti-solvent" (e.g., diethyl ether, hexane) in which it is poorly soluble. A methanol-ether system has been shown to be effective for related esters.[2]
-
Dissolution: In a flask, add the minimum amount of the hot "soluble" solvent to the crude material to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities (like catalyst residue) are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystal Formation: Slowly add the "anti-solvent" to the hot solution until slight turbidity persists. If needed, add a drop or two of the hot "soluble" solvent to redissolve the turbidity.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in a refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
| Problem | Probable Cause | Recommended Solution |
| No Crystals Form | Solution is not sufficiently supersaturated; compound is too soluble even when cold. | Reduce the amount of "soluble" solvent used. Add more "anti-solvent". Gently scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal. |
| Product Purity Does Not Improve | Impurities have similar solubility profiles and are co-crystallizing. The cooling was too rapid, trapping impurities. | Slow down the cooling process. Try a different solvent system with different polarity characteristics. Consider an alternative purification method like acid-base extraction or chromatography first. |
Section 3: Analytical Methods for Purity Assessment
Verifying the purity of the final product is a critical step. Due to the compound's structure, a combination of methods is recommended.
| Method | Purpose | Key Parameters & Considerations |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment (% area). | Column: C18 Reverse-Phase. Mobile Phase: Water/Acetonitrile or Water/Methanol gradient with 0.1% Formic Acid or TFA. Detector: A Refractive Index (RI) detector may be required if UV response is poor.[8][9] Alternatively, an Evaporative Light Scattering Detector (ELSD) or CAD can be used. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and detection of organic impurities. | Use a deuterated solvent like DMSO-d₆ or D₂O (with a pH modifier). Look for the absence of signals from starting materials (e.g., the t-butyl signal from a Boc group) and correct integration ratios for all protons. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm molecular weight and identify impurities. | Use the same LC conditions as above. The mass spectrometer should show a strong signal for the [M+H]⁺ ion (164.07) or [M-H]⁻ ion (162.05). |
Section 4: Workflows and Diagrams
Purification Strategy Decision Tree
This diagram outlines a logical workflow for approaching the purification of crude this compound.
Caption: A decision tree for selecting the appropriate purification method.
Mechanism of Acid-Base Extraction
This diagram illustrates the chemical transformations that enable purification via acid-base extraction.
Caption: The principle of purification by acid-base extraction.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 66938-02-1 [amp.chemicalbook.com]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. longdom.org [longdom.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Isoindoline Synthesis
Welcome to the technical support center for palladium-catalyzed isoindoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sensitive transformation. Here, we will address common issues leading to low yields and provide actionable, evidence-based solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding at all, or I'm observing very low conversion of my starting material. What are the most likely causes?
A low or nonexistent conversion rate in a palladium-catalyzed isoindoline synthesis typically points to one of three primary areas: an inactive catalyst, suboptimal reaction conditions, or issues with the starting materials. The active Pd(0) species is highly sensitive to oxygen, and any exposure can lead to the formation of inactive Pd(II) oxides.[1][2] Similarly, the choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[3][4][5] Finally, impurities in your starting materials or solvent can act as catalyst poisons.[2]
Q2: I'm observing the formation of a significant amount of a side product where the halide on my starting material has been replaced by a hydrogen atom. What is this side reaction and how can I minimize it?
This side reaction is known as hydrodehalogenation and is a common pitfall in Buchwald-Hartwig amination reactions.[1] It can be promoted by elevated temperatures and the choice of base. To mitigate this, consider lowering the reaction temperature or screening different bases. Some ligands are also more prone to promoting this side reaction than others.[1]
Q3: My reaction yield is inconsistent between batches, even though I'm following the same procedure. What could be causing this variability?
Inconsistent yields are often traced back to subtle variations in reaction setup and reagent quality. The most common culprits include:
-
Atmospheric Conditions: Inadequate inert atmosphere techniques can lead to varying degrees of catalyst oxidation.
-
Reagent Purity: The purity of the solvent, base, and starting materials can fluctuate between batches, introducing catalyst poisons.
-
Water Content: The presence of water can interfere with the reaction, and its concentration can vary depending on the solvent and base handling.
Q4: What is "palladium black," and how can I prevent its formation?
Palladium black is aggregated, elemental palladium that has precipitated out of the solution.[6] Its formation signifies catalyst deactivation and is often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[2] To prevent this, ensure you are using an adequate amount of a suitable ligand and consider if the reaction temperature can be lowered.
Troubleshooting Guide: A Deeper Dive
Issue 1: No Reaction or Low Conversion
If your reaction is failing to initiate or stalling at low conversion, a systematic approach to troubleshooting is essential.
The heart of this reaction is the catalytically active Pd(0) species. Its formation and stability are paramount.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a commercially available pre-catalyst. These are often more stable and provide more reliable generation of the active catalyst.[1][7]
-
Ensure Inert Atmosphere: Rigorously degas your solvent and reaction vessel. Use a glovebox for catalyst and ligand handling if possible. The active Pd(0) catalyst is sensitive to oxygen.[1][2]
-
Check Ligand-to-Palladium Ratio: A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. An insufficient amount of ligand can lead to catalyst decomposition.[8]
-
The interplay of solvent, base, and temperature is critical for a successful outcome.
-
Troubleshooting Steps:
-
Solvent Selection: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[1][9] Ensure your chosen solvent is anhydrous and capable of dissolving all reaction components.[2]
-
Base Selection: The choice of base is crucial and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[1] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1][10]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[1][2] If you suspect catalyst instability, try running the reaction at a lower temperature for a longer duration. A typical range to explore is 70-115°C.[11]
-
Experimental Protocol: Catalyst and Ligand Screening
A parallel screening approach can efficiently identify the optimal catalyst system for your specific substrate.
-
Setup: In an inert atmosphere (glovebox), arrange an array of reaction vials.
-
Stock Solutions: Prepare stock solutions of your starting material, base, and internal standard in the chosen solvent.
-
Dispensing: Add the starting material/base/standard stock solution to each vial.
-
Catalyst/Ligand Addition: In separate vials, add different palladium precursors and ligands.
-
Initiation: Place the vials in a heating block set to the desired temperature and stir.
-
Analysis: After a set time, cool the reactions, quench, and analyze by LC-MS or GC-MS to determine the conversion for each condition.[2]
Issue 2: Formation of Side Products
The appearance of unexpected products indicates that alternative reaction pathways are competing with your desired isoindoline formation.
As mentioned in the FAQs, this side reaction replaces the halide with a hydrogen atom.
-
Troubleshooting Steps:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1]
-
Lower the Reaction Temperature: Higher temperatures can promote this pathway.[1]
-
Screen Ligands: Some ligands are inherently more prone to promoting hydrodehalogenation. Experiment with different ligand scaffolds.[1]
-
If your starting material has a high concentration, you may observe the formation of dimeric or oligomeric side products from intermolecular C-N coupling.
-
Troubleshooting Steps:
-
High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization.
-
Slow Addition: Consider adding the starting material slowly to the reaction mixture at the reaction temperature to maintain a low instantaneous concentration.
-
Data & Visualization
Table 1: Common Reaction Parameters for Optimization
| Parameter | Typical Range | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pre-catalysts often provide more consistent results.[7] |
| Ligand | Buchwald-type, Josiphos-type, etc. | Bulky, electron-rich ligands are often preferred.[2] |
| Catalyst Loading | 1-5 mol% | Lower loadings are possible with highly active systems.[12] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Base strength impacts reaction rate and functional group tolerance.[1][13] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and capable of dissolving all components.[1][9] |
| Temperature | 70-115 °C | Balance reaction rate with catalyst stability.[11] |
Diagram 1: The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for palladium-catalyzed isoindoline synthesis.
Diagram 2: Troubleshooting Logic Flow
Caption: A decision tree for systematically troubleshooting low yields.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of 2,3-Dihydro-1H-isoindole-1-carboxylic acid
Welcome to the technical support guide for the purification of crude 2,3-Dihydro-1H-isoindole-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common issues encountered during purification, provide detailed troubleshooting advice, and offer step-by-step protocols based on established chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues observed during the purification of this compound in a question-and-answer format.
Question 1: My isolated product is an off-color (yellow/brown) oil or a waxy solid with a low, broad melting point. What are the likely impurities and the best initial purification strategy?
Probable Cause: The presence of non-polar or neutral organic impurities is a common cause of such physical properties. These contaminants disrupt the crystal lattice of the desired carboxylic acid, leading to a depressed and broad melting point. Likely culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-(bromomethyl)benzonitrile or related xylylene derivatives.[1]
-
Side-Products: Incomplete cyclization or side reactions can generate various non-acidic byproducts.
-
Residual Solvents: High-boiling point organic solvents used in the reaction or initial workup (e.g., DMF, DMSO, Toluene) may be retained.
Recommended Solution: Liquid-Liquid Acid-Base Extraction The carboxylic acid functional group provides a powerful chemical "handle" for separation. By exploiting its acidic nature, you can selectively move your target compound into an aqueous phase, leaving neutral and basic impurities behind in the organic layer. This is a fundamental and highly effective technique for purifying carboxylic acids.[2]
A detailed, step-by-step procedure for this extraction is provided in Protocol 1 . The core principle involves deprotonating the carboxylic acid with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. After washing away organic-soluble impurities, the aqueous layer is re-acidified to precipitate the pure carboxylic acid.
Question 2: After an initial purification, my NMR spectrum shows the desired product, but also minor peaks and a slightly reduced integration for the carboxylic acid proton. What could these impurities be?
Probable Cause: This scenario often points to the presence of structurally similar impurities or those that survived the initial purification.
-
Oxidized Byproducts: The isoindoline ring system can be susceptible to oxidation, potentially forming N-oxides or related species, especially if the reaction was exposed to air at elevated temperatures.[3]
-
Esterified Byproducts: If an alcohol (e.g., methanol, ethanol) was used as a reaction solvent or for a preliminary purification step, trace amounts of the corresponding methyl or ethyl ester of your product may have formed, which would lack the acidic proton.
-
Phthalimide-related Impurities: Depending on the synthesis, starting materials like phthalimide could lead to impurities such as 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid or other derivatives if reactions are incomplete.[4][5]
Recommended Solution: Recrystallization Recrystallization is an excellent second step for removing small amounts of closely related impurities. The process relies on the principle that the desired compound and the impurity will have different solubilities in a given solvent system. By carefully selecting the solvent, you can create a supersaturated solution from which the pure product preferentially crystallizes upon cooling, leaving the impurities in the mother liquor. A procedure for developing a recrystallization protocol is outlined in Protocol 2 . For a related compound, a methanol-ether system has been shown to be effective.[6]
Question 3: My yield is significantly lower than expected after recrystallization. How can I improve recovery without sacrificing purity?
Probable Cause: Low recovery during recrystallization is typically due to one of the following:
-
Suboptimal Solvent Choice: The chosen solvent may be too good, meaning your product has high solubility even at low temperatures.
-
Using an Excessive Volume of Solvent: Dissolving the crude product in too much solvent prevents the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
Premature Filtration: Not allowing sufficient time for crystallization to complete at a low temperature will leave a significant amount of product in the solution.
Recommended Solution: Optimization of Recrystallization Conditions
-
Systematic Solvent Screening: Test a range of solvents and solvent pairs. An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble.
-
Minimize Solvent Volume: Add the hot solvent portion-wise to your crude solid, just until it fully dissolves. This ensures you are at the saturation point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Maximize Crystallization Time: Allow the solution to stand at a low temperature (e.g., 0-4 °C) for several hours or even overnight to maximize crystal growth and product recovery.
-
Recover a Second Crop: The filtrate (mother liquor) from the first crystallization can be concentrated by partially removing the solvent and cooling again to recover a second, albeit typically less pure, crop of crystals.
| Recrystallization Solvent System | Expected Purity | Expected Recovery | Notes |
| Methanol/Diethyl Ether | High | Moderate-High | Good for removing more polar impurities. Add ether as the anti-solvent.[6] |
| Ethanol/Water | High | Moderate | Water acts as the anti-solvent. Good for moderately polar compounds. |
| Toluene | Moderate-High | Moderate | Effective for removing non-polar impurities. |
| Acetic Acid/Water | High | Variable | Use cautiously; residual acetic acid can be difficult to remove.[2] |
Frequently Asked Questions (FAQs)
Q: What is the most reliable method to assess the purity of my final product? A: A combination of techniques is always best.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for assessing purity. An HPLC method using a C18 column and a refractive index detector has been developed for a structurally similar compound, which is useful since the isoindoline core lacks a strong chromophore.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.
Q: My compound is the hydrochloride salt. Do these purification methods still apply? A: Yes, with modifications. The hydrochloride salt is generally more water-soluble and less soluble in non-polar organic solvents.
-
Acid-Base Extraction: This technique is not suitable for purifying the salt form directly. You would first need to neutralize the salt to the freebase, perform the extraction as described in Protocol 1 , and then reform the salt if desired.
-
Recrystallization: This remains a very effective method. Solvent systems like methanol-ether or ethanol-ether are often excellent choices for recrystallizing amine hydrochloride salts.[6]
Q: Can I use column chromatography for purification? A: Yes, silica gel column chromatography can be used, but it presents challenges for this specific molecule. Carboxylic acids tend to streak on silica gel. This can be suppressed by adding a small amount of a modifying acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent. However, for multi-gram quantities, the acid-base extraction and recrystallization methods are often more efficient and scalable.
Visualized Purification Workflow
The following diagram outlines a logical workflow for purifying crude this compound based on initial observations.
Caption: Decision workflow for purifying crude this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.
-
Expertise Note: A weak base like NaHCO₃ is used to selectively deprotonate the carboxylic acid without deprotonating less acidic protons or hydrolyzing sensitive functional groups. Strong bases like NaOH could cause unwanted side reactions.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add another portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. Repeat this step one more time to ensure complete extraction of the product.
-
Organic Wash (Back-Extraction): The combined aqueous layers may contain trace organic impurities. "Wash" the aqueous phase by adding a small volume of fresh EtOAc or DCM, shaking, and discarding the organic layer.
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2. The pure product should precipitate as a solid.
-
Trustworthiness Check: Verify the pH with litmus paper or a pH meter to ensure complete protonation and precipitation of the carboxylic acid.[2]
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Optimized Recrystallization
This protocol provides a method for purifying the solid product obtained from extraction or for directly purifying crude solid material.
-
Solvent Selection: Place a small amount of the dry solid (~50 mg) in a test tube. Add a solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the material when hot but cause it to precipitate upon cooling to room temperature or 0 °C. Test solvents like methanol, ethanol, water, toluene, or solvent pairs like methanol/ether or ethanol/water.
-
Dissolution: Place the bulk of the solid to be purified in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating (e.g., on a steam bath or hot plate) and swirling, until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the hot solution is colored, add a small amount of activated charcoal (a spatula tip), swirl for a few minutes, and remove the charcoal by hot filtration through a fluted filter paper or a small plug of Celite.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.
-
Drying: Dry the pure crystals under vacuum to remove all traces of solvent.
References
- 1. Isoindole - Wikipedia [en.wikipedia.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. 2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE | CAS 85-41-6 [matrix-fine-chemicals.com]
- 5. 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic a acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Degradation pathways of isoindoline derivatives under acidic or basic conditions
An in-depth guide to the stability and degradation of isoindoline derivatives for researchers, scientists, and drug development professionals.
Welcome to the technical support center for isoindoline derivatives. This guide, structured in a question-and-answer format, is designed to provide Senior Application Scientist-level insights into the degradation pathways of these critical compounds under acidic and basic conditions. Here, we address common issues encountered during experimental work, explain the causality behind reaction outcomes, and offer validated protocols to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) on Isoindoline Stability
This section covers fundamental questions regarding the stability of the isoindoline core structure.
Q1: What makes the isoindoline core generally stable, and what are its inherent vulnerabilities?
A1: The isoindoline core is the fully reduced member of the isoindole family, consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2][3] Its general stability comes from its saturated heterocyclic ring, which lacks the inherent reactivity of its aromatic counterpart, isoindole. Isoindole itself is often unstable and highly reactive unless substituted with stabilizing groups.[4][5]
However, the isoindoline structure has two main vulnerabilities depending on its oxidation state and substituents:
-
The Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. Under acidic conditions, it can be protonated to form an isoindolium ion, which can significantly alter the molecule's reactivity.[6]
-
Substituents on the Heterocyclic Ring: The most common derivatives in drug development are isoindolinones (containing a lactam) and phthalimides (containing an imide).[7] The amide and imide bonds in these structures are susceptible to hydrolysis under both acidic and basic conditions.[8]
Q2: How do substituents on the aromatic ring affect the stability of isoindoline derivatives?
A2: Substituents on the benzene ring modulate stability by altering the electron density of the entire bicyclic system.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups can make the carbonyl carbons of isoindolinones more electrophilic. This generally increases the rate of nucleophilic attack, potentially accelerating base-catalyzed hydrolysis.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups increase electron density. This can stabilize the molecule against acid-catalyzed degradation by making protonation less favorable. However, these groups can also be susceptible to oxidation.
Q3: My isoindoline derivative seems to be degrading even under neutral, ambient conditions. What could be the cause?
A3: While generally stable, some isoindoline derivatives can degrade under neutral conditions due to other factors:
-
Oxidation: The benzylic C-H bonds of the isoindoline ring can be susceptible to aerobic oxidation, especially in the presence of light or trace metal catalysts. This can lead to the formation of isoindolinone derivatives or other oxidized species.
-
Photolysis: Certain functional groups, such as nitroaromatics or alkenes, can make a molecule photosensitive.[9][10] Exposure to UV or even ambient laboratory light can trigger degradation. Photostability studies are crucial for photosensitive compounds.[9][11]
-
Inherent Instability: Highly strained or complex isoindoline derivatives, particularly those found in natural products, may possess inherent instability leading to rearrangements or decomposition.[1][2]
Part 2: Troubleshooting Degradation Under Acidic Conditions
This section focuses on identifying and resolving issues related to the handling and reaction of isoindoline derivatives in acidic media.
Q4: I'm trying to perform a reaction on a side chain of my N-substituted isoindoline, but upon adding acid, my starting material rapidly disappears and forms a complex mixture. What is happening?
A4: The most likely cause is the protonation of the isoindoline nitrogen to form a reactive isoindolium ion.[6] This converts the normally nucleophilic isoindole into an electrophile, rendering the C3 position susceptible to attack.[6] This can lead to several undesirable outcomes:
-
Polymerization: The isoindolium ion can react with a neutral isoindoline molecule, initiating a polymerization cascade.
-
Rearrangement: Under certain acidic conditions, some isoindoline structures can undergo unexpected rearrangements.[4]
-
Reaction with Nucleophiles: If other nucleophiles are present in your reaction mixture (including water or solvent), they may attack the isoindolium ion.
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -40 °C) to slow the rate of degradation.
-
Use a Non-Nucleophilic Acid: Switch to an acid with a non-nucleophilic counter-ion, like trifluoroacetic acid (TFA) or a Lewis acid, which may coordinate differently.
-
Protect the Nitrogen: If the isoindoline nitrogen is not essential for your desired reaction, consider temporarily protecting it with a robust protecting group that can withstand the acidic conditions.
Visualizing the Acidic Degradation Pathway
The following diagram illustrates the key steps in the acid-mediated degradation of a generic N-alkyl isoindoline.
Caption: Acidic activation and subsequent degradation pathways.
Q5: My isoindolin-1-one derivative is hydrolyzing to 2-(aminomethyl)benzoic acid during my acidic workup. How can I prevent this?
A5: This is a classic case of acid-catalyzed hydrolysis of the internal amide (lactam) bond. While amides are generally more stable to hydrolysis than esters, this reaction is still significant under harsh acidic conditions (e.g., strong acids, elevated temperatures).[8]
Mitigation Strategies:
-
Milder Acids: Use weaker organic acids like acetic acid or citric acid for pH adjustment instead of strong mineral acids like HCl or H₂SO₄.
-
Anhydrous Conditions: If possible, conduct the reaction and workup under anhydrous conditions to prevent water from acting as a nucleophile.
-
Temperature Control: Keep the temperature as low as possible during all steps involving acid. Perform extractions and washes with cold acidic solutions.
-
Reduced Exposure Time: Minimize the time your compound is in contact with the acidic aqueous phase. Work quickly and efficiently during extractions.
Part 3: Troubleshooting Degradation Under Basic Conditions
This section addresses common stability problems when working with isoindoline derivatives in alkaline environments.
Q6: I am attempting a reaction on an isoindolinone derivative in the presence of a strong base (e.g., NaOH, KOH), but I am only recovering the ring-opened product. Why is the lactam so labile?
A6: The lactam in the isoindolinone ring is an amide and is susceptible to base-catalyzed hydrolysis.[12] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond and opening the ring to form an amino carboxylate salt. Upon acidic workup, this is protonated to the 2-(aminomethyl)benzoic acid derivative.
Visualizing the Basic Hydrolysis Pathway
This diagram shows the mechanism of base-catalyzed hydrolysis of an isoindolinone.
Caption: Mechanism of isoindolinone ring-opening via base hydrolysis.
Q7: How can I perform base-mediated reactions on my isoindolinone-containing molecule without causing hydrolysis?
A7: The key is to use a base that is sterically hindered and/or non-nucleophilic, and to carefully control the reaction conditions.
Recommended Approaches:
-
Use Non-Nucleophilic Bases: Employ bases like lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). These are strong bases but poor nucleophiles due to steric bulk, making them less likely to attack the carbonyl carbon.
-
Control Stoichiometry: Use the minimum required amount of base (e.g., 1.0-1.1 equivalents) to avoid having excess base that could initiate hydrolysis.
-
Anhydrous Solvents: Ensure your solvent (e.g., THF, dioxane) is rigorously dry. Trace amounts of water can react with strong bases to generate hydroxide ions in situ.
-
Low Temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the hydrolysis pathway, which typically has a higher activation energy.
Part 4: Experimental Protocols & Best Practices
This section provides a standardized protocol for assessing the stability of your isoindoline derivative, a crucial step in drug development known as a forced degradation study.[9][10][13][14]
Protocol: Forced Degradation Study for an Isoindoline Derivative
Objective: To identify potential degradation products and establish the intrinsic stability profile of an isoindoline derivative under various stress conditions. This is essential for developing stability-indicating analytical methods.[11][15]
Materials:
-
Isoindoline derivative (API)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
Stress Reagents: 1M HCl, 1M NaOH, 30% H₂O₂
-
Buffers for neutralization: 1M NaOH, 1M HCl
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your isoindoline derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).
-
Stress Conditions Setup: For each condition, prepare samples in triplicate alongside a control sample (API in solvent, stored at 4°C in the dark).
Stress Condition Procedure Target Degradation Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C. 5-20% Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temp. 5-20% Oxidative Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temp in the dark. 5-20% Thermal Keep a solid sample of the API in an oven at 80°C. 5-20% Photolytic Expose a solution of the API to a light source providing at least 1.2 million lux hours.[9] 5-20% -
Time-Point Sampling:
-
Withdraw aliquots from the liquid stress samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
For acid/base samples, immediately neutralize the aliquot with an equimolar amount of base/acid, respectively. This is critical to stop the degradation reaction.[15]
-
For thermal samples, dissolve a weighed amount at each time point.
-
Dilute all samples to a suitable final concentration for analysis (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Analyze all control, stressed, and neutralized samples by a suitable HPLC method. The method must be able to resolve the parent peak from all degradation products.
-
Calculate the percentage of degradation by comparing the parent peak area to the control.
-
Use LC-MS to obtain the mass of significant degradation products to aid in structural elucidation.
-
-
Data Interpretation:
-
Determine the primary degradation pathways for your molecule.
-
Ensure your analytical method is "stability-indicating" by demonstrating peak purity and mass balance.
-
This data informs formulation development, packaging choices, and storage conditions.[14]
-
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. longdom.org [longdom.org]
Validation & Comparative
A Comparative Conformational Analysis: Proline vs. The Bicyclic Analogue 2,3-Dihydro-1H-isoindole-1-carboxylic Acid
A Technical Guide for Researchers in Drug Discovery and Chemical Biology
In the landscape of peptidomimetic design and drug development, the conformational rigidity of amino acid analogues is a cornerstone for achieving enhanced biological activity, selectivity, and metabolic stability. Proline, with its unique cyclic structure, has long been a focal point for such studies. However, its inherent conformational equilibria—the cis/trans isomerization of the peptide bond and the endo/exo puckering of its pyrrolidine ring—present both opportunities and challenges. This guide provides an in-depth comparative analysis of proline and a more constrained bicyclic analogue, 2,3-Dihydro-1H-isoindole-1-carboxylic acid (also known as (S)-indoline-2-carboxylic acid), offering insights into their distinct conformational landscapes and the experimental and computational methodologies used to elucidate them.
The Conformational Dichotomy of Proline
Proline's structure is unique among the proteinogenic amino acids, with its side chain cyclizing back onto the backbone nitrogen. This feature imposes significant constraints on the backbone dihedral angle φ, typically restricting it to a narrow range around -60° to -75°.[1][2] However, this rigidity is counterbalanced by two key conformational equilibria:
-
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up), defined by the position of the Cγ atom relative to the plane formed by the other four ring atoms.[2][3] This puckering is not merely a side-chain feature; it is intrinsically coupled to the backbone conformation and the cis/trans state of the preceding peptide bond.[2] The energy barrier for interconversion between these puckered states is relatively low, on the order of 2-5 kcal/mol, allowing for rapid exchange at room temperature.[3]
-
Cis/Trans Isomerization: Unlike most other amino acid residues where the trans conformation of the peptide bond is overwhelmingly favored, the Xaa-Pro bond has a significantly lower energy difference between the trans and cis isomers.[4] This leads to a substantial population of the cis conformer (typically 10-30% in solution), a phenomenon with profound implications for protein folding and function.[4] The rotational barrier for this isomerization is high (around 20 kcal/mol), making the process slow on the NMR timescale.[3]
The interplay between ring pucker and peptide bond isomerization is a critical aspect of proline's conformational behavior. For instance, the endo pucker is often associated with a preference for the cis amide conformation.[2]
The Rigid Landscape of this compound
This compound can be conceptualized as a proline analogue with a benzene ring fused to the Cγ-Cδ bond of the pyrrolidine ring.[1][5] This seemingly simple structural modification has profound consequences for its conformational freedom, effectively locking it into a more defined state compared to proline.
-
A Quasi-Planar Five-Membered Ring: The fusion of the aromatic ring drastically reduces the flexibility of the five-membered ring.[1][5][6] Unlike proline, which readily undergoes puckering, the pyrrolidine moiety in this bicyclic analogue is constrained to a nearly planar conformation.[6] This eliminates the endo/exo puckering equilibrium, a major source of conformational heterogeneity in proline.
-
A Striking Preference for the Cis Amide Bond: The most significant conformational distinction from proline is the dramatic shift in the cis/trans equilibrium of the preceding amide bond. Experimental and computational studies on N-acetylated derivatives of this compound have demonstrated a remarkable preference for the cis conformation, particularly in polar solvents.[6][7] This is in stark contrast to proline's typical preference for the trans isomer.[7] The reason for this shift is twofold:
-
Steric Hindrance in the Trans Conformation: In the trans isomer, there is a significant steric clash between the N-acetyl group and the hydrogen atom on the C4 position of the aromatic ring (HAr4).[6]
-
Stabilizing Interactions in the Cis Conformation: The cis isomer relieves this steric strain and may be further stabilized by favorable interactions between the carbonyl oxygen and the aromatic ring system.[6]
-
The free energy of activation for the cis to trans isomerization in a model compound was estimated to be around 16.4 kcal/mol, with the reverse trans to cis barrier being lower at 15.7 kcal/mol, reflecting the thermodynamic preference for the cis state.[6]
Comparative Summary of Conformational Parameters
| Feature | Proline | This compound |
| Ring Conformation | Flexible, exists in Cγ-endo and Cγ-exo puckered states.[2][3] | Rigid, five-membered ring is quasi-planar due to fused benzene ring.[6] |
| Primary Equilibrium | Endo/Exo ring puckering and cis/trans amide bond isomerization.[2] | Primarily cis/trans amide bond isomerization.[6][7] |
| Preferred Amide Bond | Trans (typically 70-90% in solution).[4] | Cis (Ktrans/cis ≈ 0.87 in CDCl3, with increasing cis preference in more polar solvents).[6][7] |
| Rotational Barrier (ω) | High (~20 kcal/mol).[3] | High (~16-17 kcal/mol).[6] |
| Backbone φ Angle | Restricted (~ -60° to -75°).[1][2] | Similarly restricted due to the cyclic nature.[1][5] |
Experimental and Computational Workflows
The conformational analysis of these constrained amino acids relies on a synergistic application of experimental spectroscopic techniques and computational modeling.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for studying the solution-state conformations of proline and its analogues. The slow rate of cis/trans isomerization allows for the observation of distinct sets of signals for each isomer.
Step-by-Step Protocol for Cis/Trans Ratio Determination:
-
Sample Preparation: Dissolve the N-acylated amino acid ester or amide in the desired deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration suitable for 1H NMR (typically 5-10 mM).
-
1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Signal Identification: Identify the signals corresponding to the α-proton (Hα) for both the cis and trans isomers. These protons are highly sensitive to the local electronic environment, which is significantly different between the two conformations, leading to well-separated resonances. For N-acetylated (S)-indoline-2-carboxylate methyl ester in CDCl3, these signals appear between 4.1 and 5.2 ppm.[6][7]
-
Integration and Quantification: Carefully integrate the areas of the Hα signals for both isomers.
-
Equilibrium Constant Calculation: The equilibrium constant (Ktrans/cis) is calculated as the ratio of the integral of the trans Hα signal to the integral of the cis Hα signal.
Advanced NMR Experiments for Deeper Structural Insights:
-
13C NMR: The chemical shifts of the Cβ and Cγ carbons are particularly sensitive to the cis/trans state of the preceding peptide bond and can be used as a robust indicator of conformation.[8]
-
2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlations between protons. A strong cross-peak between Hα(i) and Hα(i+1) is indicative of a cis peptide bond, while a strong correlation between Hα(i) and Hδ(i+1) is characteristic of a trans bond.[8]
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the thermodynamics of the isomerization process and, through lineshape analysis or exchange spectroscopy (EXSY), determine the activation energy barrier.[6]
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides a powerful means to explore the potential energy surface, predict stable conformers, and rationalize experimental observations.
Step-by-Step Protocol for Conformational Energy Calculation:
-
Initial Structure Generation: Build the initial 3D structures for all possible conformers of the molecule (e.g., N-acetyl-N'-methylamide derivatives). For proline, this would include both endo and exo puckers for both cis and trans amide bond isomers. For this compound, only the cis and trans isomers of the quasi-planar ring need to be considered.
-
Geometry Optimization: Perform full geometry optimization for each starting structure. A commonly used and reliable level of theory for such systems is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31+G(d,p).[1][5]
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Solvation Modeling: To simulate the solution-phase environment, incorporate a solvent model. This can be done using an implicit continuum model (e.g., Self-Consistent Reaction Field - SCRF) or a more computationally intensive explicit solvent model within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework.[1][5]
-
Energy Comparison: Compare the relative energies (including solvation and thermal corrections) of all optimized conformers to determine the most stable states and predict the equilibrium populations for comparison with experimental data.
-
Transition State Search: To calculate the rotational energy barrier, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton method) along the reaction coordinate corresponding to the rotation around the amide bond.
Caption: Computational workflow for DFT-based conformational analysis.
Conclusion and Implications for Drug Design
The comparative analysis reveals a stark contrast in the conformational landscapes of proline and this compound. While proline exhibits a dynamic equilibrium between two ring puckers and two amide bond isomers, its bicyclic analogue is significantly more rigid, eliminating the puckering equilibrium and strongly favoring a cis amide bond conformation.
This pronounced preference for the cis conformation makes this compound an exceptionally valuable tool for medicinal chemists. It can be used to:
-
Lock a peptide backbone into a specific cis-proline-like turn , which can be crucial for mimicking or disrupting protein-protein interactions.
-
Design novel secondary structures that are not readily accessible with natural amino acids.[7]
-
Improve target affinity and selectivity by pre-organizing a peptide into its bioactive conformation, thereby reducing the entropic penalty upon binding.
By understanding the fundamental conformational differences between these two important building blocks, researchers are better equipped to rationally design peptidomimetics with tailored structural and functional properties, accelerating the discovery of new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Derivatives and Analogs [sigmaaldrich.com]
- 5. Conformational preferences of proline analogues with a fused benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Stereoselective Biological Activity of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Drug Discovery
In the intricate landscape of molecular biology, the three-dimensional arrangement of atoms—stereochemistry—is not a trivial detail; it is a fundamental determinant of biological function. Biological systems, composed of chiral macromolecules like proteins and nucleic acids, are exquisitely sensitive to the stereochemistry of small molecules.[1][2] This inherent chirality means that enantiomers, non-superimposable mirror-image isomers of a drug, are often perceived as distinct entities by biological targets.[1] Consequently, one enantiomer (the eutomer) may exhibit the desired therapeutic activity, while its counterpart (the distomer) could be less active, inactive, or even responsible for undesirable side effects or toxicity.[1]
The isoindole scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic pharmaceutical agents, exhibiting a wide array of pharmacological activities.[3][4] The compound at the heart of this guide, 2,3-Dihydro-1H-isoindole-1-carboxylic acid, possesses a single stereocenter at the C1 position, giving rise to (S)- and (R)-enantiomers. While specific comparative data for these enantiomers is not extensively published, the principles of stereopharmacology strongly predict that they will exhibit differential biological activities. This guide provides a framework for the systematic evaluation and comparison of these enantiomers, outlining the critical experimental workflows and data interpretation required for drug development.
Diagram: Enantiomers of this compound
Caption: The (S)- and (R)-enantiomers are non-superimposable mirror images.
Part 1: Foundational Workflow for Enantiomer Comparison
A robust comparison of enantiomeric activity is a multi-step process that progresses from physical separation to in vitro characterization and finally to in vivo evaluation. The causality behind this workflow is to first isolate the variables (the individual enantiomers) and then systematically assess their interaction with a biological system at increasing levels of complexity.
Caption: High-level workflow for the comparative evaluation of enantiomers.
Part 2: Experimental Protocols for Biological Characterization
Chiral Separation: Isolating the Pure Enantiomers
The prerequisite for any comparative study is the isolation of each enantiomer in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[5][6]
Objective: To separate the racemic this compound into its (R)- and (S)-enantiomers with high enantiomeric excess (>99%).
Methodology: Preparative Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for separating acidic compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or anion-exchange type columns (like CHIRALPAK QN-AX) are excellent starting points.[7]
-
Mobile Phase Optimization:
-
Begin with a mobile phase of Hexane/Ethanol or Hexane/Isopropanol with a small percentage of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Acetic Acid) to ensure the carboxyl group is protonated and improve peak shape.
-
Run analytical-scale injections to optimize the mobile phase composition for baseline separation (Resolution > 1.5).[8]
-
-
Scale-Up to Preparative Chromatography:
-
Once analytical conditions are established, scale up to a larger diameter preparative column.
-
Inject the racemic mixture and collect the fractions corresponding to each enantiomeric peak.
-
-
Purity and Configuration Analysis:
-
Analyze the collected fractions using analytical chiral HPLC to confirm enantiomeric purity.
-
Absolute configuration can be determined using techniques like X-ray crystallography of a suitable crystal or by comparing the electronic circular dichroism (ECD) spectrum to theoretical calculations.[8]
-
In Vitro Target Engagement: Receptor Binding Assays
Derivatives of the isoindole scaffold have shown activity against various targets, including G-protein coupled receptors (GPCRs) and enzymes like acetylcholinesterase.[9][10] A competitive radioligand binding assay is a direct method to quantify the affinity of each enantiomer for a specific molecular target.[11][12]
Objective: To determine the binding affinity (Kᵢ) of the (S)- and (R)-enantiomers for a hypothetical target receptor.
Methodology: Competitive Radioligand Binding Assay
-
Materials:
-
Membrane preparation from cells expressing the target receptor.
-
A high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target.
-
(S)- and (R)-enantiomers of this compound.
-
Assay buffer, glass fiber filters, and a scintillation counter.
-
-
Experimental Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (either the (S)- or (R)-enantiomer).
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known ligand).
-
Equilibrium: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
-
Caption: Principle of a competitive binding assay to determine affinity.
In Vitro Functional Activity: Cell-Based Assays
High affinity does not always equate to functional activity (agonist, antagonist, or inverse agonist). A cell-based functional assay is required to determine the efficacy of each enantiomer.
Objective: To characterize the functional activity and measure the potency (EC₅₀ or IC₅₀) of the (S)- and (R)-enantiomers in a cellular context.
Methodology: cAMP Second Messenger Assay (Example for a Gₛ/Gᵢ-coupled GPCR)
-
Cell Culture: Use a cell line engineered to express the target receptor that couples to adenylyl cyclase.
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of each enantiomer. If testing for antagonism, co-incubate with a known agonist.
-
Incubate for a defined period to allow for signal transduction.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
For agonists, plot the cAMP response against the log concentration of the enantiomer to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
For antagonists, plot the inhibition of the agonist-induced response against the log concentration of the enantiomer to determine the IC₅₀.
-
Part 3: Data Summary and Interpretation
The quantitative data from these experiments should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Comparative In Vitro Data for Enantiomers
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Activity Ratio (S/R) |
| Binding Affinity (Kᵢ, nM) | 15 | 1850 | 123 |
| Functional Potency (EC₅₀, nM) | 45 (Full Agonist) | > 10,000 (Inactive) | > 222 |
| Maximal Efficacy (Eₘₐₓ, %) | 100% | Not Determined | - |
Interpretation: In this hypothetical scenario, the (S)-enantiomer is the eutomer, displaying significantly higher affinity and potent agonist activity. The (R)-enantiomer is the distomer, with over 100-fold weaker binding and no discernible functional activity. Such a result would strongly advocate for the development of the single (S)-enantiomer as a therapeutic agent to maximize potency and minimize potential off-target effects from the inactive (R)-enantiomer.
Conclusion
While direct published evidence comparing the biological activities of the this compound enantiomers is scarce, the fundamental principles of stereopharmacology provide a clear directive. It is highly probable that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles. The interaction with chiral biological targets is almost certain to be stereoselective, leading to differences in binding affinity, functional potency, efficacy, and pharmacokinetic properties.[1]
The experimental framework detailed in this guide—encompassing chiral separation, in vitro binding, and functional assays—provides a robust and validated pathway for elucidating these differences. For any research program involving this scaffold, conducting such a comparative analysis is not merely an academic exercise; it is a critical step in drug development. Isolating the eutomer can lead to a more potent and safer medicine by increasing the therapeutic index and reducing the metabolic burden on the patient. The insights gained from these studies are essential for making informed decisions and advancing the most promising chemical entity toward clinical evaluation.
References
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. mdpi.com [mdpi.com]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. mdpi.com [mdpi.com]
- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Isoindoline-1-carboxylic Acid and Its Saturated Analogs
Introduction: Bridging Aromaticity and Saturation in Heterocyclic Scaffolds
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Isoindoline-1-carboxylic acid, a constrained bicyclic amino acid, represents a fascinating structural motif where a proline-like ring is fused to a benzene ring.[1] This fusion imparts significant conformational rigidity and introduces aromaticity, properties that are highly sought after in rational drug design. Understanding the precise spectroscopic signature of this molecule is critical for quality control, reaction monitoring, and structural elucidation.
This guide provides an in-depth spectroscopic comparison between isoindoline-1-carboxylic acid and its fully saturated analog, octahydro-1H-isoindole-1-carboxylic acid. The removal of the benzene ring's aromaticity by hydrogenation dramatically alters the electronic and structural environment of the molecule. These changes manifest as distinct and predictable differences in their respective Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) spectra. By examining these differences, we can gain a deeper understanding of how aromaticity influences the fundamental spectroscopic properties of a molecule, providing researchers with the tools to confidently distinguish between these and related structures. Saturated and partially unsaturated heterocycles are widely distributed as natural products and are crucial in synthetic chemistry.[2]
This analysis is grounded in the fundamental principles of spectroscopy, offering not just data, but the causal reasoning behind the observed spectral phenomena.
Molecular Structures Under Comparison
To establish a clear visual frame of reference, the two core molecules discussed in this guide are presented below. The key difference is the replacement of the C4-C9 benzene ring in the parent compound with a fully saturated cyclohexane ring in its analog.
Figure 1: Chemical structures of the aromatic parent compound and its saturated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between these two molecules. The presence of the aromatic ring in isoindoline-1-carboxylic acid creates a unique magnetic environment that is absent in its saturated counterpart.
Causality and Theoretical Insights: The Anisotropy Effect
The primary differentiating factor in the ¹H NMR spectra is the magnetic anisotropy associated with the benzene ring.[3] The six π-electrons of the benzene ring circulate in the presence of an external magnetic field (B₀), inducing a secondary magnetic field known as a "ring current."[4] This induced field deshields the protons directly attached to the aromatic ring, causing them to resonate at a significantly lower field (higher ppm) than typical alkene protons.[3] Conversely, the protons on the saturated cyclohexane ring of the analog exist in a standard aliphatic environment, resonating at a much higher field (lower ppm).
Figure 2: Anisotropic effect of the aromatic ring current leading to deshielding of aromatic protons.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts (δ) for key protons and carbons. Actual values can vary with solvent and concentration.
| Nucleus | Functional Group | Isoindoline-1-carboxylic acid (Expected δ, ppm) | Octahydro-1H-isoindole-1-carboxylic acid (Expected δ, ppm) | Rationale for Difference |
| ¹H | Aromatic (Ar-H) | 7.2 - 7.5 | N/A | Ring Current Effect : Protons are deshielded by the aromatic π-system.[3] |
| ¹H | Benzylic (Ar-CH₂) | 4.0 - 4.5 | N/A | Deshielded by proximity to the aromatic ring and nitrogen. |
| ¹H | Methine (N-CH-COOH) | ~4.8 - 5.2 | ~3.0 - 3.5 | Deshielded by both the adjacent nitrogen and the aromatic ring. In the analog, only the N and COOH cause deshielding. |
| ¹H | Aliphatic (Cyclohexane CH/CH₂) | N/A | 1.2 - 2.5 | Standard aliphatic region; shielded environment with no π-systems.[3] |
| ¹³C | Carboxyl (COOH) | 170 - 180 | 175 - 185 | The carbonyl carbon is highly deshielded in both, with minor shifts due to electronic differences.[5] |
| ¹³C | Aromatic (Ar-C) | 125 - 145 | N/A | Characteristic chemical shift range for sp² hybridized carbons in a benzene ring. |
| ¹³C | Benzylic (Ar-CH₂) | 45 - 55 | N/A | sp³ carbon attached to an aromatic ring. |
| ¹³C | Methine (N-CH-COOH) | 60 - 70 | 55 - 65 | Shift influenced by adjacent nitrogen and aromaticity. The saturated analog lacks the aromatic influence. |
| ¹³C | Aliphatic (Cyclohexane C) | N/A | 20 - 40 | Standard aliphatic region for sp³ hybridized carbons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte (isoindoline-1-carboxylic acid or its analog) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Record spectra on a 400 MHz (or higher) NMR spectrometer.[6]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy probes the vibrational modes of chemical bonds. The comparison reveals key differences related to C-H bonds and the influence of conjugation on the carboxylic acid group.
Causality and Theoretical Insights: Conjugation and Bond Strength
The most significant difference in the FTIR spectra arises from the electronic environment of the carboxylic acid's carbonyl group (C=O). In isoindoline-1-carboxylic acid, the benzene ring is not directly conjugated with the carbonyl group. However, the overall electronic nature of the aromatic system influences the vibrational landscape.
The primary distinctions will be in the C-H stretching region and subtle shifts in the carbonyl region.
-
C-H Stretching: Isoindoline-1-carboxylic acid will show aromatic C-H stretching peaks above 3000 cm⁻¹, which are absent in the saturated analog. The saturated analog will exclusively display aliphatic C-H stretching peaks below 3000 cm⁻¹.
-
Carbonyl (C=O) Stretching: Carboxylic acids typically show a strong, broad C=O stretching band around 1700-1725 cm⁻¹, often lowered due to hydrogen-bonding dimers.[7][8] While direct conjugation is absent, the electron-withdrawing nature of the nearby aromatic ring can slightly increase the C=O bond order, potentially leading to a slightly higher stretching frequency compared to a purely aliphatic environment.
-
O-H Stretching: Both compounds will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of hydrogen-bonded carboxylic acids, which often obscures the C-H stretching region.[8]
Comparative FTIR Data
| Vibrational Mode | Functional Group | Isoindoline-1-carboxylic acid (Expected Wavenumber, cm⁻¹) | Octahydro-1H-isoindole-1-carboxylic acid (Expected Wavenumber, cm⁻¹) | Rationale for Difference |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (very broad) | 2500 - 3300 (very broad) | Characteristic of H-bonded dimers in both molecules.[9] |
| C-H Stretch | Aromatic | 3000 - 3100 (weak to medium) | N/A | Stretching of sp² C-H bonds on the benzene ring. |
| C-H Stretch | Aliphatic | 2850 - 3000 | 2850 - 3000 | Stretching of sp³ C-H bonds present in both molecules. |
| C=O Stretch | Carboxylic Acid | ~1715 | ~1710 | Strong absorption. A slight shift may occur due to the different electronic environment.[7] |
| C=C Stretch | Aromatic Ring | 1450 - 1600 (multiple bands) | N/A | Characteristic skeletal vibrations of the benzene ring. |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | 1210 - 1320 | Coupled C-O stretching and O-H bending.[10] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition:
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.[11]
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly effective at highlighting the difference between conjugated and non-conjugated systems.
Causality and Theoretical Insights: π → π Transitions*
Isoindoline-1-carboxylic acid contains a benzene ring, a chromophore with a conjugated π-electron system. This system allows for relatively low-energy π → π* electronic transitions, resulting in strong absorption bands in the UV region.[12] The saturated analog, octahydro-1H-isoindole-1-carboxylic acid, lacks this extensive π-system. Its only significant chromophore is the carbonyl group of the carboxylic acid, which undergoes a weak, higher-energy n → π* transition at a much shorter wavelength, often below the detection limit of standard spectrophotometers.[5][13]
Comparative UV-Vis Data
| Parameter | Isoindoline-1-carboxylic acid | Octahydro-1H-isoindole-1-carboxylic acid | Rationale for Difference |
| λ_max (nm) | ~260-270 nm (B-band) ~210-220 nm (E-band) | ~200-215 nm | The aromatic ring exhibits characteristic π → π* transitions.[12] The saturated analog only has a weak n → π* transition from the carboxyl group.[7] |
| Molar Absorptivity (ε) | Moderate to High | Low (<100) | π → π* transitions are "allowed" and thus have high molar absorptivity. n → π* transitions are often "forbidden" and weak.[12] |
Experimental Protocol: UV-Vis Analysis
Figure 3: Standard workflow for UV-Vis spectroscopic analysis.
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. A typical concentration is around 0.01 mg/mL.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Acquisition: Scan the absorbance across the UV range (typically 190-400 nm). The resulting spectrum will plot absorbance versus wavelength, from which the wavelength of maximum absorbance (λ_max) can be determined.
Mass Spectrometry (MS): Fragmentation and Molecular Weight
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Both compounds are expected to show clear molecular ions, but their fragmentation pathways will differ based on the stability of the resulting fragments.
Causality and Theoretical Insights: Stability of Fragments
The molecular weight of isoindoline-1-carboxylic acid (C₉H₉NO₂) is 163.17 g/mol , while its saturated analog, octahydro-1H-isoindole-1-carboxylic acid (C₉H₁₅NO₂), has a molecular weight of 169.22 g/mol . This 6-unit mass difference is a simple and definitive way to distinguish them.
Under electron ionization (EI), fragmentation is driven by the formation of the most stable carbocations.
-
Isoindoline-1-carboxylic acid: The primary fragmentation will likely involve the loss of the carboxyl group (-COOH, 45 Da) to form a stable benzylic/aromatic cation. Fragmentation of the indole ring itself is also characteristic.[14]
-
Octahydro-1H-isoindole-1-carboxylic acid: Loss of the carboxyl group is also a probable fragmentation pathway. However, subsequent fragmentation will involve the cleavage of the saturated aliphatic rings, leading to a different set of fragment ions compared to the aromatic analog.
Comparative MS Data
| Parameter | Isoindoline-1-carboxylic acid | Octahydro-1H-isoindole-1-carboxylic acid | Rationale for Difference |
| Molecular Ion [M]⁺˙ (EI) or [M+H]⁺ (ESI) | m/z = 163 | m/z = 169 | The saturated analog contains 6 additional hydrogen atoms.[1] |
| Key Fragment (Loss of -COOH) | m/z = 118 | m/z = 124 | Loss of the 45 Da carboxylic acid radical. The resulting cation is stabilized by the aromatic ring in the parent compound. |
| Other Fragments | Fragments characteristic of indole/benzene ring cleavage (e.g., m/z = 89 after loss of HCN).[14] | Fragments characteristic of cyclohexane ring cleavage. | The fragmentation pattern directly reflects the underlying saturated vs. aromatic core structure. |
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Parameters:
-
Set the instrument to positive ion mode to detect the [M+H]⁺ ion.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500). The resulting spectrum will show the mass-to-charge ratio of the protonated molecular ion and any in-source fragments.
Conclusion
The spectroscopic comparison of isoindoline-1-carboxylic acid and its saturated analog, octahydro-1H-isoindole-1-carboxylic acid, provides a clear and instructive example of how aromaticity governs the physical and chemical properties of a molecule. The presence of the benzene ring introduces a dominant ring current effect in NMR, characteristic C=C and aromatic C-H vibrations in FTIR, and strong π → π* transitions in UV-Vis spectroscopy. In contrast, the saturated analog displays a classic aliphatic spectroscopic profile. These predictable and well-understood differences allow researchers to unambiguously differentiate between these scaffolds, providing essential tools for synthesis, characterization, and the broader field of drug discovery.
References
- 1. (S)-Isoindoline-1-carboxylic acid | C9H9NO2 | CID 34178592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
A Senior Application Scientist's Guide to the Quantification of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid: A Comparative Analysis of Validated Analytical Methods
For researchers, scientists, and drug development professionals, the robust and accurate quantification of key molecules is paramount. 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a cyclic amino acid analogue, presents a unique analytical challenge due to its non-chromophoric nature. This guide provides an in-depth, experience-driven comparison of validated analytical methodologies for its quantification, moving beyond mere procedural lists to explain the rationale behind experimental choices. Our focus is on establishing self-validating systems that ensure data integrity and regulatory compliance.
The Analytical Challenge: A Non-Chromophoric Cyclic Amino Acid
This compound lacks a suitable chromophore, rendering direct UV-Vis detection, the workhorse of many HPLC methods, impractical for achieving the sensitivity and specificity required in pharmaceutical analysis. This inherent characteristic necessitates alternative detection strategies or derivatization to introduce a chromophoric or ionizable tag. This guide will explore and compare three robust analytical approaches:
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization
Each method will be evaluated based on its principles, performance characteristics, and practical considerations for implementation in a research and development or quality control environment. All discussions on method validation are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method is a balance of sensitivity, specificity, throughput, and available instrumentation. The following table provides a comparative overview of the discussed techniques for the analysis of this compound.
| Parameter | HPLC-RID | LC-MS/MS (without derivatization) | LC-MS/MS (with derivatization) | GC-MS (with silylation) |
| Principle | Differential Refractive Index | Mass-to-charge ratio | Mass-to-charge ratio | Mass-to-charge ratio |
| Specificity | Moderate | High | Very High | High |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range | ng/mL to pg/mL range |
| Throughput | Moderate | High | Moderate (includes derivatization) | Low (includes derivatization) |
| Sample Prep | Minimal (dissolution) | Minimal (dissolution, filtration) | Multi-step (derivatization, cleanup) | Multi-step (drying, derivatization) |
| Chiral Separation | Possible with chiral column | Possible with chiral column | Possible with chiral column | Possible with chiral column |
| Instrumentation Cost | Low | High | High | Moderate |
| Robustness | High (isocratic) | High | Moderate (derivatization dependent) | Moderate (derivatization dependent) |
Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Expertise & Experience: The Rationale for HPLC-RID
For a non-chromophoric analyte, Refractive Index Detection (RID) offers a universal detection approach.[3][4] Its principle is based on the change in the refractive index of the mobile phase as the analyte elutes. While less sensitive than other methods, its simplicity, robustness, and cost-effectiveness make it an excellent choice for analyzing the bulk substance or formulations where the analyte concentration is relatively high. A significant advantage is the minimal sample preparation required. However, a critical limitation is its incompatibility with gradient elution, which can restrict its utility for complex mixtures.[4] The method presented here is adapted from a validated procedure for the structurally similar compound, Octahydro-1H-indole-2-carboxylic acid, demonstrating its applicability to this class of molecules.
Experimental Protocol: HPLC-RID
1. Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a refractive index detector.
-
Column: A C18 reversed-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to achieve a final concentration within the calibration range.
3. Validation Parameters (based on ICH Q2(R1)):
-
Specificity: Demonstrated by the resolution of the analyte peak from any potential impurities or excipients.
-
Linearity: Assessed over a concentration range of approximately 0.1 mg/mL to 1.5 mg/mL.
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels using multiple preparations.
-
Limit of Quantification (LOQ): Typically in the low µg/mL range for RID.
Workflow Diagram: HPLC-RID Analysis
Caption: Workflow for quantification by HPLC-RID.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: The Rationale for LC-MS/MS
For high sensitivity and specificity, particularly in complex matrices like biological fluids, LC-MS/MS is the gold standard.[5][6][7] The direct analysis of this compound is feasible, leveraging its molecular weight and fragmentation pattern for selective detection. This approach eliminates the need for derivatization, saving time and reducing potential sources of error. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization. For even greater sensitivity, derivatization to introduce a readily ionizable group can be employed.
Experimental Protocol: LC-MS/MS (Direct Analysis)
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UHPLC or HPLC system capable of gradient elution.
-
Column: A HILIC column (for polar compounds) or a reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to retain and elute the analyte (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the transition of the precursor ion (M+H)+ to a specific product ion.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) and dilute to create calibration standards.
-
Sample Solution: Dilute the sample in the initial mobile phase conditions. For biological samples, protein precipitation followed by centrifugation is typically required.
Experimental Protocol: LC-MS/MS (with Derivatization)
For enhanced sensitivity, pre-column derivatization with a reagent like dansyl chloride can be performed. This introduces a fluorescent and easily ionizable tag.
1. Derivatization Procedure:
-
To an aliquot of the sample or standard, add a borate buffer (pH ~9.5) and a solution of dansyl chloride in acetonitrile.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Quench the reaction with a suitable reagent (e.g., a primary amine solution).
-
Dilute the sample for LC-MS/MS analysis.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for quantification by LC-MS/MS.
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS) following Silylation
Expertise & Experience: The Rationale for GC-MS
GC-MS offers excellent chromatographic resolution and is a powerful tool for structural elucidation and quantification.[8][9] However, the polar and non-volatile nature of this compound necessitates derivatization to increase its volatility.[8] Silylation is a common and effective derivatization technique for compounds with active hydrogens (in -COOH and -NH groups), replacing them with trimethylsilyl (TMS) groups.[8][10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[8][10] This method is highly sensitive but requires careful sample handling to avoid moisture, which can hydrolyze the silyl derivatives.
Experimental Protocol: GC-MS with Silylation
1. Derivatization Procedure:
-
Drying: Evaporate an aliquot of the sample or standard to complete dryness under a stream of nitrogen. This step is critical to remove any water.
-
Silylation: Add a silylation reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile or pyridine).
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70-100°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis: Inject an aliquot of the cooled reaction mixture directly into the GC-MS.
2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, focusing on characteristic fragment ions of the silylated analyte.
Workflow Diagram: GC-MS Silylation Analysis
Caption: Workflow for quantification by GC-MS with silylation.
Chiral Separation: A Critical Consideration
This compound is a chiral molecule, and the separation and quantification of its enantiomers may be crucial for pharmaceutical applications. All the chromatographic methods described above can be adapted for chiral separations.
-
Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP) in either HPLC or GC. For HPLC, polysaccharide-based columns (e.g., Chiralpak) are often effective for separating enantiomers of proline derivatives, which are structurally similar to the target analyte.[11][12]
-
Indirect Chiral Separation: This approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[13][14][15]
The choice between direct and indirect methods depends on the availability of suitable chiral columns and derivatizing agents, as well as the complexity of the sample matrix.
Conclusion: Selecting the Appropriate Method
The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
HPLC-RID is a robust and cost-effective method suitable for high-concentration samples where high sensitivity is not a primary concern.
-
LC-MS/MS offers the best combination of sensitivity, specificity, and throughput, making it ideal for bioanalytical studies and trace-level impurity analysis. Direct analysis is often sufficient, but derivatization can provide an additional boost in sensitivity when needed.
-
GC-MS with silylation is a highly sensitive and specific alternative, particularly when LC-MS/MS is not available or when orthogonal confirmation is required.
Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data. This guide provides a framework for selecting and developing a suitable analytical method, empowering researchers to confidently quantify this challenging yet important molecule.
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-Dihydro-1H-isoindole-1-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and operational excellence extends beyond product provision to empowering our partners with the knowledge for safe and responsible chemical handling.
Understanding the Hazard Profile
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][3][4]
The Core Principle of Disposal: Professional Waste Management
The consistent and overarching recommendation for the disposal of this compound and similar chemical structures is to utilize a licensed and approved hazardous waste disposal facility .[1][2][5] Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[1] This approach ensures that the compound is managed in an environmentally responsible manner and in accordance with local, state, and federal regulations.
Why Professional Disposal is Non-Negotiable
The chemical structure of this compound, containing a nitrogen heterocycle and a carboxylic acid group, suggests that its degradation products and environmental impact are not trivial. Thermal decomposition, for instance, is likely to produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .[5] Improper disposal could lead to environmental contamination and potential harm to aquatic life.
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol outlines the essential steps for the safe accumulation and preparation of this compound waste for pickup by a certified disposal service.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Designated Waste Stream: Establish a dedicated waste stream for this compound and its directly contaminated materials (e.g., weighing boats, contaminated gloves).
-
Incompatible Materials: Do not mix this waste with incompatible chemicals. Based on its carboxylic acid functionality, it should be kept separate from:
-
Solid vs. Liquid: Collect solid waste (powder, contaminated consumables) separately from any solutions containing the compound.
Step 2: Containerization
The choice of waste container is critical to prevent leaks and ensure safe transport.
-
Primary Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: Immediately label the container with the following information:
Step 3: Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will have established procedures and contracts with approved hazardous waste disposal vendors.
-
Waste Pickup Request: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form, either online or in hard copy.
-
Provide Complete Information: Accurately describe the contents of the waste container on the pickup request form to ensure it is handled and disposed of correctly by the vendor.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the swept material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if the material is soluble) and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EHS or emergency response team.
-
Prevent others from entering the area.
-
Quantitative Data Summary
| Parameter | Information | Source |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2] |
| Incompatible Materials | Bases, Strong Oxidizing Agents | [3][5] |
| Likely Thermal Decomposition Products | Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2) | [5] |
| Recommended Disposal Method | Approved Hazardous Waste Disposal Plant | [1][2][5] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of professional waste management and following the procedural steps outlined in this guide, researchers can ensure that this compound is handled safely from cradle to grave. Always consult your institution's specific EHS guidelines and protocols to ensure full compliance.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS#:149353-72-0 | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 66938-02-1 [amp.chemicalbook.com]
- 7. This compound, CAS No. 66938-02-1 - iChemical [ichemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
